Mal-amido-PEG9-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O12/c28-4-7-34-9-11-36-13-15-38-17-19-40-21-23-42-24-22-41-20-18-39-16-14-37-12-10-35-8-5-29-25(31)3-6-30-26(32)1-2-27(30)33/h1-2H,3-24,28H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUYHVKYAGOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Mal-amido-PEG9-amine: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG9-amine is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker possesses two distinct reactive functionalities at either end of a hydrophilic nine-unit polyethylene glycol (PEG) spacer: a maleimide group and a primary amine group.[1][2] The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[3] The primary amine group allows for facile conjugation to molecules containing carboxylic acids or their activated esters (e.g., NHS esters). The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and provides spatial separation between the conjugated molecules.
Chemical Structure and Properties
The chemical structure of this compound facilitates its role as a versatile molecular bridge. The terminal maleimide group is highly reactive towards thiols within a specific pH range, while the terminal amine group offers a nucleophilic handle for a variety of coupling chemistries.
Chemical Structure:
References
An In-depth Technical Guide to the Mechanism and Application of Mal-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-amido-PEG9-amine, a heterobifunctional linker widely utilized in bioconjugation for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document details its mechanism of action, presents quantitative data for reaction optimization, provides detailed experimental protocols, and includes visualizations of key processes.
Core Mechanism of Action
This compound is a versatile crosslinker composed of three key functional components: a maleimide group, a nine-unit polyethylene glycol (PEG) spacer, and a terminal amine group.[1][2] The mechanism of action is rooted in the specific reactivity of each of these components, which allows for the precise and stable linkage of two different molecules.
1. The Maleimide Group: Thiol-Specific Covalent Conjugation
The core of this compound's utility lies in the high reactivity and specificity of the maleimide group towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[1] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[3] This forms a stable, covalent thioether bond.[3]
This conjugation is highly efficient and chemoselective within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.
2. The PEG9 Spacer: Enhancing Physicochemical Properties
The nine-unit polyethylene glycol (PEG) chain serves as a hydrophilic and flexible spacer. The inclusion of this PEG moiety imparts several beneficial properties to the resulting conjugate:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly advantageous when working with hydrophobic drugs or proteins.
-
Reduced Steric Hindrance: The length and flexibility of the PEG9 spacer provide sufficient distance between the conjugated molecules, minimizing steric hindrance and helping to preserve their biological activity.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy in drug development to increase the hydrodynamic size of a molecule. This can prolong its circulation half-life by reducing renal clearance and protecting it from proteolytic degradation.
-
Reduced Immunogenicity: The PEG spacer can mask epitopes on the surface of proteins, potentially reducing the immunogenicity of the conjugate.
3. The Amine Group: A Versatile Handle for Further Functionalization
The terminal primary amine group provides a versatile point of attachment for a second molecule of interest. This amine is reactive with a variety of functional groups, including:
-
Carboxylic acids
-
Activated NHS (N-hydroxysuccinimide) esters
-
Aldehydes and ketones
This allows for a two-step conjugation strategy, where one molecule is first attached to the amine terminus of the linker, and the resulting complex is then reacted with a thiol-containing molecule via the maleimide group, or vice versa.
Quantitative Data for Maleimide-Thiol Conjugation
The efficiency and specificity of the maleimide-thiol reaction are influenced by several factors. The following tables summarize key quantitative parameters to facilitate the optimization of conjugation protocols.
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | The reaction rate is significantly slower below pH 6.5 as the thiol group is predominantly protonated. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed efficiently at both temperatures. Overnight incubation at 4°C is a common practice. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide linker is typically used to ensure complete conjugation of the thiol-containing molecule. The optimal ratio should be determined empirically for each specific application. |
| Reaction Time | 30 minutes to 2 hours | The reaction is generally rapid, with significant conjugation occurring within the first hour. |
| Potential Side Reaction | Conditions Favoring the Reaction | Mitigation Strategies |
| Maleimide Hydrolysis | pH > 7.5 | Maintain the pH of the reaction buffer between 6.5 and 7.5. Prepare maleimide solutions fresh and avoid prolonged storage in aqueous buffers. |
| Reaction with Amines | pH > 7.5 | Perform the conjugation at a pH of 7.0 to maximize the reaction rate with thiols relative to amines. |
| Retro-Michael Reaction | Presence of other thiols (e.g., glutathione) in a reducing environment | While the thioether bond is generally stable, it can undergo slow reversal in the presence of high concentrations of other thiols. |
| Thiazine Rearrangement | Unprotected N-terminal cysteine | This side reaction is specific to peptides and proteins with an N-terminal cysteine. |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization for specific molecules is recommended.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a cytotoxic drug (containing a primary amine) to an antibody (with available cysteine residues).
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Amine-reactive cytotoxic drug
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)
-
Degassed, thiol-free conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
Step 1: Activation of this compound and Conjugation to the Drug
-
Dissolve the amine-containing cytotoxic drug in an anhydrous organic solvent (e.g., DMF or DMSO).
-
In a separate tube, dissolve this compound, EDC, and NHS in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Use a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the linker.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid end of the linker (if the amine on the linker is being reacted with a carboxylic acid on the drug).
-
Alternatively, if the drug has a carboxylic acid, activate it with EDC/NHS and then add the this compound.
-
Add the activated linker solution to the drug solution. A 3-5 fold molar excess of the drug is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 2: Antibody Reduction
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer (pH 7.2).
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.
Step 3: Conjugation of the Drug-Linker Complex to the Antibody
-
Add a 5-10 fold molar excess of the drug-linker solution from Step 1 to the reduced antibody from Step 2.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration.
Step 4: Purification and Characterization
-
Purify the resulting ADC using SEC to remove unconjugated drug, linker, and antibody.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Protocol 2: Labeling a Cysteine-Containing Protein with a Fluorescent Dye
This protocol outlines the procedure for labeling a protein with a fluorescent dye that has a primary amine.
Materials:
-
Cysteine-containing protein
-
This compound
-
Amine-reactive fluorescent dye (e.g., NHS ester)
-
Conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Quenching solution (e.g., L-cysteine)
-
Purification system (e.g., desalting column)
Procedure:
Step 1: Preparation of the Maleimide-Activated Dye
-
Dissolve the amine-reactive fluorescent dye and a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the dye-linker conjugate.
-
Purify the dye-linker conjugate to remove excess unreacted dye and linker.
Step 2: Conjugation to the Protein
-
Prepare the cysteine-containing protein at a concentration of 1-5 mg/mL in the conjugation buffer.
-
Add a 5-10 fold molar excess of the maleimide-activated dye-linker conjugate to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
Step 3: Purification and Analysis
-
Remove the excess unreacted dye-linker conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize the final conjugate using techniques such as SDS-PAGE and spectrophotometry to confirm successful conjugation and determine the degree of labeling.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the maleimide-thiol conjugation reaction.
Caption: Experimental workflow for antibody-drug conjugate (ADC) synthesis.
References
Heterobifunctional PEG Linkers: An In-depth Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of biomolecules is paramount. Heterobifunctional Polyethylene Glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, enabling the covalent attachment of two different molecular entities with high specificity and control.[1][2] These versatile linkers consist of a central PEG core, which imparts favorable physicochemical properties, flanked by two distinct reactive terminal groups.[3][4] This dual reactivity is the cornerstone of their utility, allowing for the sequential and directed conjugation of molecules such as antibodies, peptides, small molecule drugs, and imaging agents.[5]
The integration of a PEG spacer in these linkers offers a multitude of advantages. The hydrophilic nature of PEG enhances the solubility and stability of the resulting bioconjugate, which is particularly beneficial for hydrophobic drug molecules. Furthermore, the PEG chain can act as a "molecular shield," reducing the immunogenicity of the conjugated biomolecule and prolonging its circulation half-life by minimizing renal clearance and proteolytic degradation. The ability to customize the length of the PEG chain provides precise control over the spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity and optimizing pharmacokinetic profiles.
This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, their chemical diversity, and their applications in bioconjugation. It includes a detailed examination of common reactive moieties, quantitative data on a selection of commercially available linkers, and step-by-step experimental protocols for key conjugation reactions.
Core Concepts of Heterobifunctional PEG Linkers
The fundamental principle behind the use of heterobifunctional PEG linkers is the ability to orchestrate a controlled, stepwise conjugation process. This is in contrast to homobifunctional linkers, which carry the same reactive group at both ends and can lead to undesired homodimerization. The orthogonal reactivity of the two distinct functional groups on a heterobifunctional linker allows for the selective reaction with one biomolecule, followed by purification of the intermediate conjugate before the introduction of the second biomolecule. This methodical approach ensures the formation of well-defined, homogenous bioconjugates.
The general structure of a heterobifunctional PEG linker can be represented as:
X–(CH₂CH₂O)n–Y
Where:
-
X and Y are different reactive functional groups.
-
(CH₂CH₂O)n represents the polyethylene glycol chain, with 'n' indicating the number of repeating ethylene oxide units.
The choice of the reactive groups (X and Y) is dictated by the available functional groups on the molecules to be conjugated (e.g., primary amines on lysine residues, thiols on cysteine residues). The length of the PEG chain ('n') is a critical parameter that can be tailored to influence the properties of the final conjugate.
Types of Heterobifunctional PEG Linkers Based on Reactive Groups
The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The selection of these groups is crucial for a successful conjugation strategy and is dependent on the target functional groups on the biomolecules of interest.
Amine-Reactive and Thiol-Reactive Linkers
One of the most common and well-established pairings of reactive groups is an amine-reactive group and a thiol-reactive group. This combination is widely used for conjugating proteins and peptides, as primary amines (from lysine residues and the N-terminus) and thiols (from cysteine residues) are readily available on these biomolecules.
-
N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines at a pH range of 7-9, forming stable amide bonds.
-
Maleimides: These groups exhibit high selectivity for sulfhydryl groups at a pH range of 6.5-7.5, resulting in a stable thioether linkage.
A popular example is the NHS-PEG-Maleimide linker, which allows for the straightforward conjugation of an amine-containing molecule to a thiol-containing molecule.
Click Chemistry Linkers
"Click chemistry" encompasses a class of reactions that are highly specific, efficient, and biocompatible, making them ideal for bioconjugation. Heterobifunctional PEG linkers equipped with "click-ready" functional groups enable bioorthogonal ligation, meaning the reaction proceeds with high selectivity in a complex biological environment without interfering with native functional groups.
-
Azides (N₃) and Alkynes (C≡CH): These groups undergo a copper(I)-catalyzed cycloaddition reaction (CuAAC) to form a stable triazole ring.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.
Linkers such as DBCO-PEG-NHS Ester are used to first label an amine-containing molecule with the DBCO moiety, which can then be "clicked" to an azide-functionalized molecule.
Quantitative Data on Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker often involves considering its molecular weight and spacer arm length. The following tables provide a summary of quantitative data for a selection of commercially available linkers.
| Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units | Reactive Group X | Reactive Group Y |
| NHS-PEG₂-Maleimide | 393.35 | 11.7 | 2 | NHS Ester | Maleimide |
| NHS-PEG₄-Maleimide | 481.46 | 18.7 | 4 | NHS Ester | Maleimide |
| NHS-PEG₈-Maleimide | 657.67 | 32.7 | 8 | NHS Ester | Maleimide |
| NHS-PEG₁₂-Maleimide | 833.88 | 46.7 | 12 | NHS Ester | Maleimide |
| DBCO-PEG₄-NHS Ester | 633.66 | 26.5 | 4 | DBCO | NHS Ester |
| Azide-PEG₄-NHS Ester | 418.40 | 18.7 | 4 | Azide | NHS Ester |
| Amine-PEG₄-Thiol | 313.44 | 20.9 | 4 | Amine | Thiol |
| Maleimide-PEG₄-Acid | 401.39 | 18.7 | 4 | Maleimide | Carboxylic Acid |
| Linker Type | Typical Reaction pH | Bond Formed | Bond Stability |
| NHS Ester - Amine | 7.0 - 9.0 | Amide | Very Stable |
| Maleimide - Thiol | 6.5 - 7.5 | Thioether | Very Stable |
| Azide - Alkyne (CuAAC) | 4.0 - 10.0 | Triazole | Very Stable |
| Azide - DBCO (SPAAC) | 4.0 - 9.0 | Triazole | Very Stable |
Experimental Protocols
The following are detailed protocols for common bioconjugation reactions using heterobifunctional PEG linkers.
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH) using an NHS-Ester-PEG-Maleimide linker.
Materials:
-
Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Molecule-SH (e.g., reduced peptide, small molecule drug)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine
-
Desalting columns
Procedure:
Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Determine the degree of labeling using spectrophotometric methods or mass spectrometry.
-
Assess the purity of the conjugate by SEC-HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-PEG-NHS Ester
This protocol outlines the copper-free click chemistry conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG-NHS Ester linker.
Materials:
-
Protein with primary amines in an azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Azide-containing molecule
-
Desalting columns
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
Step 2: SPAAC Reaction with Azide-containing Molecule
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Assess the purity of the conjugate by SEC-HPLC.
Visualizations
Experimental Workflows
References
An In-depth Technical Guide to the Synthesis and Functional Groups of Mal-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-amido-PEG9-amine, a heterobifunctional linker critical in the field of bioconjugation and drug development. The document details its functional groups, a representative synthesis protocol, and its applications, with a focus on quantitative data and experimental methodologies.
Core Concepts: Structure and Functional Groups
This compound is a versatile chemical tool featuring a maleimide group at one terminus, a primary amine at the other, and a nine-unit polyethylene glycol (PEG) spacer. This structure imparts specific functionalities and desirable physicochemical properties.
The key functional groups are:
-
Maleimide Group: This group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond. This selective reactivity is fundamental to its use in bioconjugation.
-
Amine Group (NH2): The primary amine is a versatile nucleophile that readily reacts with various electrophilic groups. Common reactions include acylation with carboxylic acids, activated esters (like NHS esters), and aldehydes or ketones (via reductive amination) to form stable amide or amine linkages, respectively.[1][2][3]
-
Polyethylene Glycol (PEG) Spacer: The nine-unit PEG chain is a hydrophilic spacer that enhances the solubility of the molecule and its conjugates in aqueous media.[2][4] It also provides flexibility and can reduce the immunogenicity of the conjugated biomolecule.
The IUPAC name for the trifluoroacetate salt of this compound is N-(29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide 2,2,2-trifluoroacetate.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, typically supplied as a trifluoroacetate (TFA) salt.
| Property | Value | Reference(s) |
| Molecular Formula | C27H49N3O12 (as free base) | |
| Molecular Weight | 607.7 g/mol (as free base) | |
| Molecular Weight (TFA Salt) | 721.72 g/mol | |
| Purity | ≥95% | |
| CAS Number (TFA Salt) | 2182602-22-6 |
Synthesis of this compound
A plausible and commonly employed strategy involves the following key steps:
-
Starting Material: The synthesis typically begins with a mono-Boc-protected diamino-PEG derivative, specifically Boc-NH-PEG9-NH2. This protecting group strategy allows for the selective modification of one amine group while the other remains masked.
-
Maleimide Formation: The free primary amine of the starting material is reacted with a suitable maleimide precursor. A common method is the reaction with maleic anhydride, which forms a maleamic acid intermediate.
-
Cyclization: The maleamic acid intermediate is then cyclized to form the stable maleimide ring. This is often achieved by heating in the presence of a dehydrating agent like acetic anhydride.
-
Deprotection: The final step is the removal of the Boc protecting group from the other terminus of the PEG chain. This is typically accomplished under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the desired this compound as a salt.
Representative Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
The following are representative, detailed methodologies for the key steps in the synthesis of this compound.
Note: These protocols are illustrative and based on general procedures for similar compounds. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary to achieve desired yields and purity.
Step 1 & 2: Formation and Cyclization of the Maleimide
This protocol combines the formation of the maleamic acid and its subsequent cyclization into a one-pot procedure.
Materials:
-
Boc-NH-PEG9-NH2
-
Maleic anhydride
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
Procedure:
-
Dissolve Boc-NH-PEG9-NH2 (1 equivalent) and maleic anhydride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Stir the mixture at room temperature for 2-4 hours to form the maleamic acid intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
To the reaction mixture, add anhydrous sodium acetate (0.5 equivalents) and acetic anhydride (3 equivalents).
-
Heat the mixture to reflux (approximately 40-50°C) for 3-6 hours. Monitor the cyclization by TLC until the maleamic acid intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG9-amido-Mal.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Boc Deprotection
Materials:
-
Boc-NH-PEG9-amido-Mal
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (cold)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the purified Boc-NH-PEG9-amido-Mal in anhydrous dichloromethane in a round-bottom flask.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Precipitate the product by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove residual impurities.
-
Dry the final product, this compound TFA salt, under vacuum.
Applications in Drug Development
This compound is a valuable linker in drug development due to its heterobifunctional nature, which allows for the precise and controlled conjugation of two different molecules. Its primary applications include:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the amine group of the linker can be conjugated to a payload (e.g., a cytotoxic drug) that has a reactive carboxylic acid. The maleimide group can then be used to attach this linker-payload construct to a monoclonal antibody via reaction with a thiol group on a cysteine residue.
-
PROTACs (Proteolysis Targeting Chimeras): This linker is used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
-
PEGylation: The linker can be used to attach PEG chains to proteins or peptides, a process known as PEGylation. This can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic molecule.
-
Biomaterial and Surface Modification: The functional groups of this compound allow for its use in the functionalization of biomaterials and surfaces for various biomedical applications.
By providing a flexible and hydrophilic spacer with two distinct reactive ends, this compound offers drug development professionals a powerful tool for creating sophisticated and targeted therapeutic agents.
References
An In-depth Technical Guide to the Solubility and Stability of Mal-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG9-amine is a heterobifunctional linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises a maleimide group for covalent attachment to thiol-containing molecules (such as cysteine residues in proteins), a hydrophilic 9-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal amine group for further functionalization.[3][4][5] Understanding the solubility and stability of this linker is paramount for the successful design and execution of bioconjugation strategies, ensuring the integrity and functionality of the final conjugate.
Solubility Profile
The solubility of this compound is dictated by the interplay between its hydrophilic PEG chain and its functional end groups. The presence of the PEG spacer significantly enhances its solubility in aqueous media and a range of organic solvents.
Table 1: Solubility Characteristics of this compound
| Solvent Class | Specific Solvents | Solubility | Notes |
| Aqueous | Water, PBS | Soluble | The hydrophilic PEG spacer imparts good water solubility. |
| Polar Aprotic | DMSO, DMF, DCM | Soluble | Commonly used for preparing stock solutions. |
Note: Quantitative solubility (e.g., in mg/mL) should be determined empirically for specific applications and buffer conditions.
Stability Profile
The stability of this compound is primarily governed by the maleimide functional group, which is susceptible to hydrolysis. The terminal amine group is generally stable under typical bioconjugation conditions.
Maleimide Hydrolysis
The key degradation pathway for this compound is the hydrolysis of the maleimide ring to form a non-reactive maleamic acid derivative. This reaction is highly dependent on pH and temperature.
dot
Caption: Maleimide Hydrolysis Pathway.
Table 2: Factors Affecting Maleimide Stability
| Factor | Condition | Effect on Stability | Recommendation |
| pH | > 7.5 | Increased rate of hydrolysis | Maintain pH between 6.5 and 7.5 for thiol conjugation. |
| < 6.5 | Reduced rate of hydrolysis | Optimal for stability, but conjugation reaction with thiols is slower. | |
| Temperature | Higher temperatures | Accelerated hydrolysis rate | Store stock solutions at -20°C or -80°C and perform reactions at room temperature or 4°C. |
| Buffers | Amine-containing (e.g., Tris) | Can compete with the intended reaction | Use non-amine containing buffers such as PBS, MES, or HEPES. |
| Storage | Aqueous solutions | Prone to hydrolysis | Prepare aqueous solutions of the maleimide linker immediately before use. |
| Anhydrous organic solvents (DMSO, DMF) | Stable for short to medium term | Store stock solutions in anhydrous solvents at low temperatures. | |
| Solid form | Most stable | Store as a solid at -20°C, protected from light and moisture. |
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the equilibrium solubility of this compound in a given solvent.
dot
Caption: Workflow for Solubility Determination.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Dilute the supernatant and determine the concentration of the dissolved linker using a suitable analytical method such as HPLC-UV or LC-MS.
Protocol for a General Bioconjugation Reaction
This protocol outlines a typical procedure for conjugating this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at the desired concentration in a thiol-free, amine-free buffer at pH 6.5-7.5. If necessary, reduce any disulfide bonds to generate free thiols.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM).
-
Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography.
Protocol for Assessing Conjugate Stability (HPLC-Based Assay)
This protocol describes a method to evaluate the stability of the maleimide-thiol conjugate by monitoring for the retro-Michael reaction in the presence of a competing thiol like glutathione (GSH).
Materials:
-
Purified bioconjugate
-
PBS, pH 7.4
-
Glutathione (GSH)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Incubate the purified bioconjugate in PBS (pH 7.4) with and without a high concentration of GSH (e.g., 1-5 mM) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and quench any further reaction (e.g., by acidification with TFA).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Data Analysis: Monitor the decrease in the peak area of the intact conjugate and the potential appearance of peaks corresponding to the unconjugated protein and the GSH-linker adduct.
Conclusion
This compound is a valuable tool in bioconjugation, offering a balance of reactivity, hydrophilicity, and spacer length. A thorough understanding of its solubility and stability, particularly the pH and temperature sensitivity of the maleimide group, is crucial for its effective use. By adhering to proper storage and handling procedures and employing optimized reaction conditions, researchers can maximize conjugation efficiency and ensure the integrity of the resulting bioconjugates. The experimental protocols provided herein offer a framework for the characterization and application of this versatile linker in drug development and other scientific endeavors.
References
The Strategic Role of the PEG9 Spacer in Mal-amido-PEG-amine Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), has underscored the critical importance of linker technology in optimizing drug efficacy and safety. The Mal-amido-PEG-amine linker is a heterobifunctional tool that offers precise control over bioconjugation strategies. This technical guide provides a comprehensive examination of the specific role of the nine-unit polyethylene glycol (PEG9) spacer within this linker class. We will delve into the physicochemical and pharmacological advantages conferred by the PEG9 moiety, present detailed experimental protocols for its application, and offer quantitative data to inform rational drug design.
Core Concepts: The Multifaceted Role of the PEG9 Spacer
The Mal-amido-PEG-amine linker is a versatile molecule designed for the covalent attachment of payloads to biomolecules. It comprises three key functional components: a maleimide group for thiol-reactive conjugation, an amine terminus for payload attachment (often via an amide bond), and a central PEG spacer. The PEG9 spacer, consisting of nine ethylene glycol units, is not merely a passive connector but an active modulator of the bioconjugate's properties.
The primary functions of the PEG9 spacer include:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents and small molecule inhibitors are hydrophobic, leading to challenges with aggregation and formulation. The hydrophilic nature of the PEG9 spacer significantly improves the aqueous solubility of the payload and the final conjugate, which is crucial for manufacturability and in vivo stability.[1]
-
Improved Pharmacokinetics: The PEG spacer creates a hydration shell around the payload, increasing the hydrodynamic radius of the bioconjugate. This "stealth" effect can reduce renal clearance and non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[2][3]
-
Reduced Immunogenicity: By masking potential epitopes on the drug-linker moiety, the PEG9 spacer can diminish the risk of an immune response against the bioconjugate.[4]
-
Optimal Spacing and Steric Hindrance Reduction: The defined length of the PEG9 spacer provides precise spatial separation between the carrier molecule (e.g., an antibody) and the payload. This is critical to ensure that the payload does not interfere with the binding of the antibody to its target antigen and that the payload is accessible to its intracellular target upon release.[5]
dot
References
The Chemistry of Precision: An In-depth Technical Guide to Maleimide-Based Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Maleimide chemistry has become an indispensable tool in the bioconjugation landscape, enabling the precise and efficient modification of proteins for a vast array of applications, from fundamental biological research to the development of targeted therapeutics. This guide provides a comprehensive overview of the core principles, applications, and experimental considerations of maleimide-based protein modification, offering a technical resource for researchers and drug development professionals.
Core Principles: The Thiol-Maleimide Reaction
The foundation of maleimide chemistry lies in its highly selective and efficient reaction with thiol groups, predominantly found in the side chains of cysteine residues in proteins. This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions (typically pH 6.5-7.5), forming a stable covalent thioether bond.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]
The reaction is initiated by the nucleophilic attack of a deprotonated thiol (thiolate anion) on one of the carbon atoms of the electron-deficient alkene in the maleimide ring. The speed of this reaction is influenced by several factors, including the pH of the medium, the pKa of the thiol, and the nature of the substituents on the maleimide ring.
Quantitative Data on Reaction Kinetics and Stability
The efficiency and stability of maleimide-protein conjugates are critical parameters in their application. The following tables summarize key quantitative data related to the kinetics of the thiol-maleimide reaction and the stability of the resulting thioether linkage.
Table 1: Quantitative Data on Thiol-Maleimide Reaction Kinetics
| Parameter | Value | Conditions | Significance | Reference(s) |
| Second-Order Rate Constant (k) | 14 L·mol⁻¹·s⁻¹ | N-ethylmaleimide and cysteine, pH 4.95, 25°C | Provides a quantitative measure of the reaction speed between a common maleimide and a key amino acid. | [3] |
| pH Dependence | k = 0.20 + (1.53 × 10⁻⁴)/[H⁺] | N-ethylmaleimide and cysteine, pH 3-5 | Demonstrates the strong influence of pH on the reaction rate, with faster rates at higher pH due to increased thiolate concentration. | [3] |
| Half-reaction Time | ~0.7 seconds | Estimated for N-ethylmaleimide and cysteine at pH 7 and 10⁻³ M concentration | Highlights the rapid nature of the reaction under physiological conditions. |
Table 2: Stability of Maleimide-Thiol Adducts (Thiosuccinimide Linkage)
| Maleimide-Thiol Adduct | Half-life of Conversion (in presence of Glutathione) | Conditions | Key Finding | Reference(s) |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 18 h | pH 7.4, 37°C | Provides a baseline for the stability of a common maleimide adduct in a reducing environment. | |
| N-phenylmaleimide (NPM) - MPA | 3.1 h | pH 7.4, 37°C | N-aryl substitution on the maleimide can decrease the stability of the thioether linkage. | |
| N-aminoethylmaleimide (NAEM) - MPA | Not specified | pH 7.4, 37°C | Protonated N-aminoethyl group favors ring-opening over retro-reaction, enhancing stability. | |
| NEM - N-acetyl-L-cysteine (NAC) | 258 h | pH 7.4, 37°C | Thiols with higher pKa values lead to more stable adducts. |
Table 3: Hydrolysis Rates of N-Substituted Maleimides and their Thiol Adducts
| Compound | Half-life of Hydrolysis (t₁/₂) | Conditions | Significance | Reference(s) |
| N-alkyl maleimides (unconjugated) | ~55 mins (N-phenyl) to 28 mins (N-fluorophenyl) | pH 7.4 | N-aryl maleimides hydrolyze faster than N-alkyl maleimides before conjugation. | |
| N-alkyl thiosuccinimides | 27 h | pH 7.4, 37°C | The thioether adduct is significantly more stable to hydrolysis than the parent maleimide. | |
| N-aryl thiosuccinimides | 1.5 h (N-phenyl) to 0.7 h (N-fluorophenyl) | pH 7.4, 37°C | N-aryl substitution accelerates hydrolysis of the thiosuccinimide ring, which can stabilize the linkage against retro-Michael reaction. | |
| N-aminoethyl thiosuccinimide | ~0.4 h | pH 7.4, 37°C | Intramolecular catalysis by the amino group leads to very rapid hydrolysis and stabilization. |
Applications of Maleimide Chemistry in Protein Modification
The versatility of maleimide chemistry has led to its widespread adoption in numerous applications within research and drug development.
Antibody-Drug Conjugates (ADCs)
Maleimides are a cornerstone in the construction of ADCs, which are targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The maleimide group, typically part of a linker-drug conjugate, reacts with cysteine residues on the antibody, which are often generated by the reduction of interchain disulfide bonds. This site-specific conjugation allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), a critical parameter for efficacy and safety. However, the stability of the maleimide-thiol linkage in the plasma is a key consideration, as premature drug release can lead to off-target toxicity. Research has shown that the released linker-payload can transfer to serum albumin.
Protein Labeling for Imaging and Diagnostics
The specific reactivity of maleimides makes them ideal for labeling proteins with a variety of probes, including fluorescent dyes, biotin, and radioactive isotopes. This enables a wide range of applications, such as:
-
Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells.
-
Flow Cytometry: Quantifying cell populations based on the expression of specific protein markers.
-
Immunoassays: Developing sensitive diagnostic tests.
-
Proteomics: Identifying and quantifying proteins in complex mixtures.
Surface Functionalization and Biosensors
Maleimide chemistry is employed to immobilize proteins onto various surfaces, such as nanoparticles, beads, and microarrays. This is crucial for the development of biosensors, diagnostic devices, and targeted drug delivery systems.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a generic signaling pathway where maleimide-modified proteins can be utilized.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of maleimide chemistry. The following sections provide methodologies for key experiments.
Protocol 1: General Protein Labeling with a Maleimide-Functionalized Dye
This protocol outlines the steps for labeling a protein with a fluorescent dye using maleimide chemistry.
Materials:
-
Protein of interest (containing at least one free cysteine residue)
-
Maleimide-functionalized fluorescent dye
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (optional): 2-Mercaptoethanol or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassette
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.
-
-
Dye Preparation:
-
Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the dye solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of ~50 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted dye and quenching reagent by SEC or dialysis against PBS.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol describes the general steps for creating an ADC using maleimide chemistry.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-linker-payload conjugate
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.4
-
Conjugation Buffer: PBS, pH 7.4
-
Reducing Agent: TCEP
-
Purification System: SEC
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 2-3 fold molar excess of TCEP in reduction buffer for 1-2 hours at 37°C to reduce interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by buffer exchange into conjugation buffer using a desalting column.
-
-
Conjugation:
-
Add the maleimide-linker-payload (typically dissolved in DMSO) to the reduced mAb at a molar ratio of approximately 1.5-2.0 per free thiol.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Add a 3-fold molar excess of N-acetylcysteine relative to the maleimide-linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules by SEC.
-
-
Characterization:
-
Analyze the ADC to determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Protocol 3: Assessing the Stability of a Maleimide-Protein Conjugate
This protocol outlines a method to evaluate the stability of the thioether linkage in the presence of a competing thiol, such as glutathione.
Materials:
-
Purified maleimide-protein conjugate
-
PBS, pH 7.4
-
Glutathione (GSH)
-
Analytical method: HPLC, SDS-PAGE, or mass spectrometry
Procedure:
-
Sample Preparation:
-
Prepare two samples of the conjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
To one sample, add GSH to a final concentration of 5 mM. The other sample will serve as a control.
-
-
Incubation:
-
Incubate both samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot from each sample.
-
-
Analysis:
-
Analyze the aliquots using a suitable analytical technique to quantify the amount of intact conjugate remaining. For example, reverse-phase HPLC can be used to separate the intact conjugate from any released payload or protein fragments.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate over time for both the GSH-treated and control samples to determine the stability profile and calculate the half-life of the conjugate in the presence of a competing thiol.
-
Conclusion
Maleimide chemistry offers a powerful and versatile platform for the site-specific modification of proteins. Its high selectivity, efficiency, and mild reaction conditions have made it a staple in the toolbox of researchers and drug developers. A thorough understanding of the reaction kinetics, the stability of the resulting conjugate, and optimized experimental protocols are paramount to harnessing the full potential of this chemistry. As the field of bioconjugation continues to evolve, the principles and applications of maleimide chemistry will undoubtedly remain central to the development of innovative protein-based tools and therapeutics.
References
An In-depth Technical Guide to Mal-amido-PEG9-amine for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate the efficient release of the active payload within the target cancer cell.
This technical guide provides a comprehensive overview of Mal-amido-PEG9-amine, a non-cleavable, heterobifunctional linker increasingly utilized in ADC development. We will delve into its core attributes, present available quantitative data, provide detailed experimental protocols for its use, and illustrate the key biological pathways involved.
Core Concepts: Understanding this compound
This compound is a linker molecule featuring three key components:
-
Maleimide Group: This functional group reacts specifically and efficiently with sulfhydryl (thiol) groups, most commonly on cysteine residues of an antibody, to form a stable thioether bond. This covalent linkage is crucial for the stability of the ADC in circulation.
-
Polyethylene Glycol (PEG) Spacer (9 units): The nine-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the ADC. It enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile by increasing the hydrodynamic volume, which in turn can prolong circulation half-life.[1][2] The PEG spacer also acts as a shield for the hydrophobic payload, minimizing non-specific interactions.
-
Amine Group: The terminal primary amine provides a versatile handle for conjugation to the cytotoxic payload, typically through the formation of an amide bond with a carboxylic acid on the drug or an activated ester derivative.
As a non-cleavable linker , this compound does not contain a specific chemical or enzymatic cleavage site. The release of the payload is therefore dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell following internalization. This mechanism of release results in the payload being liberated with the linker and a single amino acid (cysteine) attached.
Data Presentation: Performance Metrics of PEGylated Non-Cleavable Linkers
While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in a consolidated format, the following tables summarize representative data for ADCs constructed with similar long-chain PEGylated non-cleavable linkers. This information provides valuable insights into the expected performance characteristics.
Table 1: Representative In Vitro Cytotoxicity of MMAE-based ADCs with Non-Cleavable Linkers
| Cell Line (Antigen Target) | Linker Type | Payload | IC50 (nM) | Reference |
| BxPC-3 (Tissue Factor) | Non-cleavable (maleimide) | MMAE | 0.97 | [3] |
| PSN-1 (Tissue Factor) | Non-cleavable (maleimide) | MMAE | 0.99 | [3] |
| Capan-1 (Tissue Factor) | Non-cleavable (maleimide) | MMAE | 1.10 | [3] |
| Panc-1 (Tissue Factor) | Non-cleavable (maleimide) | MMAE | 1.16 | |
| HER2-positive cell lines | Cys-linker (non-cleavable) | MMAE | ~0.01-0.1 |
Note: IC50 values are highly dependent on the specific antibody, target antigen expression levels, and cell line.
Table 2: Representative Plasma Stability and Pharmacokinetics of ADCs with PEGylated Linkers
| ADC Construct | Linker Feature | Average DAR | Plasma Half-life (t½) | Key Finding | Reference |
| Affibody-MMAE | No PEG | ~1 | 19.6 min | Short half-life without PEGylation. | |
| Affibody-PEG4k-MMAE | 4 kDa PEG | ~1 | 49.2 min | PEGylation significantly extends half-life. | |
| Affibody-PEG10k-MMAE | 10 kDa PEG | ~1 | 219.0 min | Longer PEG chain further increases half-life. | |
| Trastuzumab-DM1 | Pendant PEG12 (x2) | High | Slower clearance vs. linear PEG24 | Pendant PEG configuration improves PK. | |
| MMAE-ADC | Silyl ether (acid-cleavable) | N/A | > 7 days | Demonstrates high plasma stability of a novel linker. | |
| Maytansinoid ADC | Triglycyl peptide | N/A | 9.9 days | High stability in mouse plasma. |
Note: This table includes data from various studies to illustrate the impact of PEGylation on pharmacokinetics. Direct comparison requires identical antibody and payload systems.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative Mal-amido-PEG-amine linker and its use in the preparation and characterization of an ADC.
Synthesis of a Representative Mal-amido-PEG-amine Linker
The following is a generalized, multi-step protocol for the synthesis of a heterobifunctional maleimide-PEG-amine linker.
Methodology:
-
Activation of the Hydroxyl Group: Start with a mono-Boc-protected amino-PEG-alcohol (Boc-NH-PEG-OH). The terminal hydroxyl group is activated, for example, by conversion to a mesylate or tosylate by reacting with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) in an anhydrous solvent such as dichloromethane (DCM).
-
Introduction of the Amine Precursor: The activated hydroxyl group is then displaced via nucleophilic substitution. For example, reaction with sodium azide (NaN3) in a solvent like dimethylformamide (DMF) yields the corresponding azide (Boc-NH-PEG-N3).
-
Reduction to the Amine: The azide group is reduced to a primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. This yields the Boc-protected diamino-PEG (Boc-NH-PEG-NH2).
-
Selective Deprotection: The Boc protecting group is removed from one of the amino groups under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM. This yields a mono-protected diamino-PEG.
-
Formation of the Maleamic Acid: The newly deprotected primary amine is reacted with maleic anhydride in a suitable solvent like DCM or acetonitrile. This reaction opens the anhydride ring to form a maleamic acid intermediate.
-
Cyclization to the Maleimide: The maleamic acid is cyclized to form the final maleimide ring. This is typically achieved by heating with a dehydrating agent such as acetic anhydride (Ac2O) and a catalyst like sodium acetate (NaOAc).
-
Purification: The final Mal-amido-PEG-amine product is purified using techniques such as column chromatography on silica gel or preparative HPLC. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Antibody-Drug Conjugation Workflow
The following protocol outlines the steps for conjugating a maleimide-activated drug-linker to a monoclonal antibody.
Methodology:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 6.5-7.5). The buffer should be degassed to minimize re-oxidation of thiols.
-
Add a 10-20 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups. The optimal time and temperature may need to be determined empirically for each antibody.
-
-
Buffer Exchange:
-
Remove the excess reducing agent immediately following reduction. This can be achieved using a desalting column (e.g., Sephadex G-25) or through tangential flow filtration (TFF), exchanging the antibody into fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Prepare the Mal-amido-PEG9-payload construct, dissolving it in an organic co-solvent such as DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is typically used. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Stop the conjugation reaction by adding a quenching reagent that will react with any unreacted maleimide groups. A 20-fold molar excess of N-acetylcysteine or L-cysteine over the maleimide linker is commonly used.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC to remove unreacted drug-linker, quenching reagent, and any aggregated protein. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or TFF.
-
ADC Characterization: Determining Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. HIC is a widely used method for its determination.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the bound ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.). The species with higher DARs are more hydrophobic and will elute later.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs for a given peak.
-
Signaling Pathways and Mechanism of Action
The ultimate therapeutic effect of an ADC is dictated by the mechanism of action of its cytotoxic payload. A common payload conjugated via non-cleavable linkers is monomethyl auristatin E (MMAE), a potent anti-mitotic agent.
Mechanism of Action of MMAE
Upon internalization of the ADC and degradation of the antibody in the lysosome, the Cys-Mal-amido-PEG9-MMAE catabolite is released into the cytoplasm. MMAE then exerts its cytotoxic effect by disrupting microtubule dynamics.
-
Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules.
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.
-
Mitotic Arrest: The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.
Apoptotic Signaling Pathway Induced by Mitotic Arrest
The following diagram illustrates the downstream signaling cascade initiated by MMAE-induced mitotic arrest.
This pathway highlights the critical role of the Bcl-2 family of proteins in mediating the apoptotic signal initiated by microtubule disruption. The balance between pro- and anti-apoptotic members of this family determines the cell's fate, with sustained mitotic arrest tipping the balance towards apoptosis through the activation of the caspase cascade.
Conclusion
This compound is a valuable tool in the ADC developer's toolkit, offering a non-cleavable linkage strategy with the added benefits of PEGylation. Its use can lead to ADCs with improved solubility, stability, and pharmacokinetic profiles. Understanding the principles of conjugation, the methods for characterization, and the mechanism of action of the delivered payload are all essential for the successful development of novel ADC therapeutics. This guide provides a foundational framework for researchers and scientists to effectively utilize this and similar linkers in their pursuit of more effective and safer cancer treatments.
References
The Strategic Application of Mal-amido-PEG9-amine in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to inducing the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand to the E3 ligase ligand. Mal-amido-PEG9-amine has emerged as a versatile and valuable linker, offering a unique combination of reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the use of this compound in PROTAC synthesis, complete with experimental protocols, data presentation, and visualizations to facilitate its application in drug discovery and development.
Introduction to this compound as a PROTAC Linker
This compound is a heterobifunctional linker characterized by a maleimide group at one terminus and a primary amine at the other, separated by a nine-unit polyethylene glycol (PEG) chain.[1][2] This specific architecture offers several distinct advantages in the design and synthesis of PROTACs:
-
Orthogonal Reactivity: The maleimide and amine functional groups exhibit orthogonal reactivity, allowing for a controlled, stepwise conjugation process. The maleimide group selectively reacts with thiol groups (e.g., from cysteine residues) under mild conditions (pH 6.5-7.5), while the primary amine can form stable amide bonds with activated carboxylic acids (e.g., NHS esters).[3][]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule.[5] This is a crucial attribute, as poor solubility is a common challenge in PROTAC development, often limiting cell permeability and bioavailability.
-
Precise Spacing and Flexibility: The nine-unit PEG chain provides a defined and significant spatial separation between the protein of interest (POI) ligand and the E3 ligase ligand. This separation is critical for the productive formation of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation. The flexibility of the PEG chain can also accommodate the conformational adjustments required for optimal ternary complex formation.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
While specific data for PROTACs utilizing a PEG9 linker is not always available in comparative studies, the length of the PEG chain is a well-established determinant of PROTAC potency. The following tables summarize data from studies on PROTACs with varying PEG linker lengths, providing a valuable reference for the expected performance of PROTACs synthesized with this compound.
Table 1: Influence of Linker Length on the Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
Table 2: Effect of Linker Composition on CRBN Degradation in HEK293T cells
| Linker Composition | Degradation Efficacy |
| Nine-atom alkyl chain | Concentration-dependent decrease |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation achieved. Lower DC50 and higher Dmax values indicate greater efficacy.
Experimental Protocols
The synthesis of a PROTAC using this compound is a two-step process involving the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The following protocols provide a detailed methodology for this process.
General Synthesis Strategy
The general workflow for synthesizing a PROTAC using this compound involves two key steps:
-
Reaction of the Maleimide Group: The maleimide terminus of the linker is first reacted with a thiol-containing molecule, typically a cysteine residue on the POI-binding ligand.
-
Amide Bond Formation: The amine terminus of the linker is then coupled with an activated carboxylic acid on the E3 ligase-binding ligand (e.g., pomalidomide or a VHL ligand derivative).
Protocol 1: Conjugation of a Cysteine-Containing POI Ligand to this compound
This protocol describes the reaction of the maleimide group of the linker with a thiol group on the POI ligand.
Materials:
-
Cysteine-containing POI ligand
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 10 mM EDTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M N-acetylcysteine in water
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometer (MS)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the cysteine-containing POI ligand in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMF or DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the POI ligand solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired POI-linker conjugate.
-
-
Quenching (Optional but Recommended):
-
To consume any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of this compound. Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the POI-linker conjugate by preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Confirm the identity and purity of the purified conjugate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Coupling of the POI-Linker Intermediate with an E3 Ligase Ligand
This protocol describes the formation of an amide bond between the amine group of the POI-linker intermediate and an activated carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle).
Materials:
-
Purified POI-linker intermediate
-
E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)
-
Anhydrous DMF
-
Amide Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
-
Analytical and Preparative HPLC
-
MS
Procedure:
-
Activation of the E3 Ligase Ligand:
-
In a reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Dissolve the purified POI-linker intermediate (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the POI-linker intermediate to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Reaction Monitoring:
-
Monitor the formation of the final PROTAC product by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC molecule by LC-MS and NMR.
-
Mandatory Visualizations
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Conclusion
This compound stands out as a highly effective and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends facilitate a controlled and efficient synthetic process, leading to the generation of potent protein degraders with improved physicochemical properties. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to harness the full potential of this compound in their quest to develop novel and impactful therapeutics based on targeted protein degradation.
References
Methodological & Application
Application Notes and Protocols for Antibody Bioconjugation using Mal-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable linkage of molecules to a monoclonal antibody (mAb).[1][2][3] Mal-amido-PEG9-amine is a heterobifunctional linker designed for this purpose. It features a maleimide group for covalent attachment to thiol (-SH) groups on an antibody and a terminal amine group (NH2) that can be used for subsequent conjugation of a payload, such as a cytotoxic drug or a fluorescent dye.[4][5] The polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.
This document provides a detailed protocol for the conjugation of this compound to an antibody by targeting cysteine residues. This process involves the controlled reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiols, followed by reaction with the maleimide group of the linker. The resulting conjugate possesses a free amine group, ready for further modification.
Principle of the Reaction
The conjugation process is a two-step procedure. First, the antibody's disulfide bonds are partially reduced to free sulfhydryl groups using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). TCEP is effective over a broad pH range and does not need to be removed before the conjugation step, unlike DTT. Second, the maleimide group of the this compound linker reacts with the newly generated free thiols via a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5-7.5, forming a stable thioether bond.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for antibody preparation, conjugation, and purification.
Materials and Reagents
-
Antibody: IgG isotype at a concentration of 1-10 mg/mL.
-
This compound Linker: Store at -20°C, protected from moisture.
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.0-7.5. Degas buffer before use.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. Prepare a 10 mM stock solution in conjugation buffer immediately before use.
-
Quenching Solution: 10 mM N-acetylcysteine in conjugation buffer.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size-Exclusion Chromatography (SEC) system with a column suitable for antibody separation (e.g., Superose 6 or similar).
-
Desalting Columns: Spin columns with a molecular weight cutoff (MWCO) suitable for antibodies (e.g., 30 kDa).
Step 1: Antibody Preparation and Reduction
This step generates free thiol groups on the antibody for conjugation. The number of available thiols can be controlled by varying the molar excess of TCEP and the reaction conditions.
-
Buffer Exchange: If the antibody is in a buffer containing amines (like Tris) or stabilizers, exchange it into the conjugation buffer using a desalting spin column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in cold conjugation buffer.
-
Reduction: Add a 10- to 20-fold molar excess of freshly prepared 10 mM TCEP solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time may vary depending on the specific antibody and desired degree of reduction. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.
-
Removal of Excess TCEP (Optional but Recommended): While TCEP doesn't directly interfere with the maleimide reaction, removing it can provide better control. Use a desalting spin column equilibrated with conjugation buffer to remove excess TCEP.
Step 2: Conjugation of this compound to the Antibody
This step covalently links the maleimide group of the linker to the reduced antibody's free thiols.
-
Prepare Linker Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the linker in DMSO or DMF to a concentration of 10 mM.
-
Add Linker to Antibody: Add a 5- to 10-fold molar excess of the this compound solution to the reduced antibody. Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine (relative to the initial maleimide concentration) and incubate for 15-30 minutes at room temperature.
Step 3: Purification of the Antibody-Linker Conjugate
Purification is crucial to remove unreacted linker, quenching agent, and any aggregates.
-
Size-Exclusion Chromatography (SEC): Purify the resulting conjugate using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Fraction Collection: Collect fractions corresponding to the monomeric antibody conjugate peak. The conjugate will elute earlier than the unconjugated antibody due to its slightly increased size.
-
Concentration and Storage: Pool the relevant fractions and concentrate the purified conjugate using a centrifugal filter device (e.g., 30 kDa MWCO). For long-term storage, add stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide and store at 4°C, or add 50% glycerol and store at -20°C.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key quantitative parameters for the bioconjugation protocol.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Conjugation Buffer pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction specificity. |
| TCEP Molar Excess | 10 - 20 fold (over antibody) | Varies based on desired Drug-to-Antibody Ratio (DAR). |
| Reduction Time | 30 - 90 minutes | Optimization may be required for specific antibodies. |
| Reduction Temperature | 37°C | |
| Linker Molar Excess | 5 - 10 fold (over antibody) | A molar ratio of 6:1 or higher may be needed for complete conjugation. |
| Conjugation Time | 1 - 2 hours (RT) or Overnight (4°C) | Longer incubation at lower temperatures can be beneficial. |
| Organic Solvent Conc. | < 10% (v/v) | To prevent antibody denaturation. |
Characterization of the Conjugate
After purification, the antibody-linker conjugate must be thoroughly characterized.
| Analysis Method | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine protein concentration (A280) and degree of labeling (if a chromophore is added). | Accurate concentration measurement for subsequent steps. |
| SDS-PAGE | Assess purity and confirm conjugation. | A shift in the molecular weight of the heavy chain (under reducing conditions) or the intact antibody (non-reducing) compared to the unconjugated antibody. |
| Size-Exclusion HPLC (SEC-HPLC) | Quantify purity and detect aggregation. | A single, sharp peak for the monomeric conjugate with minimal high molecular weight species (aggregates). |
| Mass Spectrometry (ESI-MS) | Confirm covalent attachment of the linker and determine the distribution of species (linker-to-antibody ratio). | Deconvoluted mass spectra showing mass increases corresponding to the number of attached linkers. |
| Hydrophobic Interaction Chromatography (HIC) | Determine the linker-to-antibody ratio (LAR) distribution. | Separation of species with different numbers of attached linkers, allowing for calculation of the average LAR. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to an antibody.
ADC Internalization and Payload Release Pathway
Caption: General signaling pathway for ADC internalization and action.
References
Application Notes and Protocols for Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-thiol conjugation is a cornerstone of bioconjugation chemistry, facilitating the precise and stable covalent linkage of molecules. This Michael addition reaction is highly selective for the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides under mild, physiological conditions. The resulting stable thioether bond makes this chemistry ideal for a broad range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of biomolecules for imaging studies, and the immobilization of proteins on various surfaces. This document provides a detailed, step-by-step guide for performing maleimide-thiol conjugations, including reaction mechanisms, experimental protocols, and key parameters for success.
Reaction Mechanism
The conjugation of a maleimide to a thiol-containing molecule proceeds via a nucleophilic Michael addition. The thiol group, typically from a cysteine residue, attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly efficient and specific for sulfhydryl groups within a pH range of 6.5 to 7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.
Caption: The reaction of a maleimide with a thiol group forms a stable thioether bond.
Key Reaction Parameters
Successful maleimide-thiol conjugation hinges on the careful control of several experimental parameters.
| Parameter | Recommended Conditions | Rationale & Notes |
| pH | 6.5 - 7.5 | Maximizes selectivity for thiols over amines and minimizes maleimide hydrolysis. |
| Buffer | PBS, HEPES, or Tris (pH 7.0-7.5) | Buffers should be degassed and free of extraneous thiols (e.g., DTT, 2-mercaptoethanol). |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 (starting point) | An excess of the maleimide reagent typically ensures complete conjugation. Optimal ratios may vary. For specific molecules, ratios of 2:1 (cRGDfK peptide) and 5:1 (11A4 nanobody) have been found to be optimal. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Used to reduce disulfide bonds to free sulfhydryl groups. TCEP is advantageous as it does not contain thiols and does not need to be removed prior to conjugation. If DTT is used, it must be removed before adding the maleimide. |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Used for dissolving maleimide reagents with poor aqueous solubility. |
| Reaction Time & Temperature | 2 hours at room temperature or overnight at 4°C | Incubation times can be optimized based on the specific reactants. |
Experimental Workflow
The general workflow for a maleimide-thiol conjugation experiment involves preparation of the biomolecule, the conjugation reaction, and purification of the final product.
Caption: General experimental workflow for maleimide-thiol conjugation.
Detailed Experimental Protocols
Protocol 1: Labeling a Protein with a Maleimide-Activated Fluorescent Dye
This protocol describes the conjugation of a maleimide-activated fluorescent dye to a protein containing cysteine residues.
Materials:
-
Protein with accessible sulfhydryl groups (1-10 mg/mL)
-
Maleimide-activated fluorescent dye
-
Conjugation Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 10-1
Application Notes and Protocols for Protein Conjugation with Mal-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG9-amine is a heterobifunctional linker containing a maleimide group and an amine group, separated by a 9-unit polyethylene glycol (PEG) spacer.[1][2] The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins, to form a stable thioether bond.[3][4] The terminal amine group can be used for subsequent conjugation to other molecules. The hydrophilic PEG spacer enhances the solubility of the linker and the resulting protein conjugate in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic proteins by minimizing immunogenicity and increasing circulation half-life.[5]
This document provides detailed application notes and protocols for the reaction of this compound with proteins, focusing on the maleimide-thiol conjugation.
Reaction Mechanism and Specificity
The conjugation of this compound to a protein's cysteine residue proceeds via a Michael addition reaction. This reaction is highly specific for thiol groups within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines, such as the side chain of lysine residues, which can lead to non-specific conjugation.
Key Reaction Parameters
The success of the conjugation reaction is dependent on several key parameters, which are summarized in the tables below. These tables provide recommended ranges and typical starting points for optimization.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Typical Starting Conditions | Notes |
| pH | 6.5 - 7.5 | 7.0 - 7.2 | Optimal for thiol selectivity and minimizing maleimide hydrolysis. |
| Buffer | Phosphate, HEPES, MOPS | 100 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2 | Buffers should be free of primary amines (e.g., Tris) and thiols (e.g., DTT). EDTA can be included to prevent oxidation of thiols. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature | Longer incubation times may be required at 4°C. |
| Reaction Time | 1 - 4 hours | 2 hours | Can be extended to overnight at 4°C. The progress of the reaction can be monitored by analytical techniques. |
| Molar Ratio (Linker:Protein) | 2:1 to 40:1 | 10:1 to 20:1 | The optimal ratio is protein-dependent and should be determined empirically. |
Table 2: Influence of PEG Chain Length on Conjugation Efficiency (General Trends)
While specific data for this compound is not extensively published, the length of the PEG chain can influence the conjugation efficiency. The following table provides a general guide.
| PEG Chain Length | Reaction Kinetics | Steric Hindrance | Solubility of Conjugate |
| Short (e.g., PEG2-4) | Potentially faster | Higher potential for hindrance | Lower |
| Medium (e.g., PEG8-12) | Balanced kinetics and flexibility | Moderate | Good |
| Long (e.g., PEG24+) | May be slower | Lower | Excellent |
Experimental Protocols
Protocol 1: Protein Preparation and Thiol Reduction (Optional)
This step is necessary if the target cysteine residues are involved in disulfide bonds.
-
Buffer Exchange: Dissolve the protein in a degassed, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
-
Addition of Reducing Agent: Add a 10-100 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. TCEP is recommended as it does not contain a thiol group and does not need to be removed prior to the conjugation reaction.
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes. To prevent re-oxidation of the thiols, it is recommended to flush the reaction vial with an inert gas like nitrogen or argon before sealing.
Protocol 2: Conjugation of this compound to Protein
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Initiate Conjugation: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix the reaction solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
Protocol 3: Quenching and Purification
-
Quench the Reaction: To stop the conjugation reaction and cap any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 fold molar excess over the initial maleimide concentration. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove the excess this compound, quenching reagent, and byproducts using a suitable purification method such as:
-
Size-Exclusion Chromatography (SEC): A desalting column (e.g., Sephadex G-25) is effective for separating the larger protein conjugate from smaller molecules.
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer.
-
Tangential Flow Filtration (TFF): Suitable for larger scale purifications.
-
Protocol 4: Characterization of the Conjugate
-
Determine Protein Concentration: Measure the absorbance of the purified conjugate at 280 nm.
-
Assess Degree of Labeling (DOL): The DOL, which is the average number of linker molecules conjugated per protein, can be determined using various methods, including:
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the calculation of the number of attached linkers.
-
UV-Vis Spectroscopy: If the molecule conjugated to the amine end of the PEG linker has a distinct absorbance, the DOL can be calculated from the absorbance spectrum of the conjugate.
-
Visualizing the Workflow and Reaction
Experimental Workflow
Caption: General experimental workflow for protein conjugation with this compound.
Reaction Scheme
Caption: Reaction scheme for the maleimide-thiol conjugation.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | - Inactive maleimide due to hydrolysis. - Oxidized protein thiols (disulfide bonds). - Interfering buffer components. - Insufficient molar ratio of linker. | - Prepare maleimide stock solution immediately before use. - Reduce protein with TCEP prior to conjugation. - Use amine-free and thiol-free buffers (e.g., PBS, HEPES). - Increase the molar excess of the this compound linker. |
| Protein Aggregation/Precipitation | - High degree of labeling. - Unfavorable buffer conditions. - High concentration of organic solvent from linker stock. | - Reduce the molar ratio of the linker or the reaction time. - Optimize buffer pH and ionic strength. - Keep the final concentration of the organic solvent below 10%. |
| Non-specific Labeling | - Reaction pH is too high (>7.5). | - Maintain the reaction pH within the optimal range of 6.5-7.5. |
By following these guidelines and protocols, researchers can successfully perform the conjugation of this compound to proteins for a wide range of applications in research and drug development.
References
- 1. This compound TFA salt - Creative Biolabs [creative-biolabs.com]
- 2. Analysis of the Solvent Accessibility of Cysteine Residues on Maize rayado fino virus Virus-like Particles Produced in Nicotiana benthamiana Plants and Cross-linking of Peptides to VLPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mal-amido-PEG-amine | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Mal-amido-PEG9-amine in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the heterobifunctional linker, Mal-amido-PEG9-amine, in the preparation of Antibody-Drug Conjugates (ADCs). This linker features a maleimide group for covalent attachment to thiol moieties on an antibody and a terminal amine group for conjugation to a cytotoxic payload. The inclusion of a nine-unit polyethylene glycol (PEG9) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
Introduction to this compound in ADC Development
The linker is a critical component of an ADC, profoundly influencing its stability, solubility, pharmacokinetics, and the efficiency of drug release. This compound offers a strategic combination of functionalities for ADC development. The maleimide group facilitates a stable thioether bond with free thiols, typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region. This thiol-maleimide conjugation is a widely adopted strategy in ADC manufacturing due to its high reactivity and specificity under mild conditions.
The amine terminus of the linker allows for the attachment of a variety of cytotoxic payloads that possess a compatible functional group, such as a carboxylic acid, which can be activated to form a stable amide bond. The PEG9 spacer is a key feature, imparting hydrophilicity to the ADC. This can mitigate aggregation issues often associated with hydrophobic drug payloads and can lead to improved in vivo stability and a more favorable pharmacokinetic profile.
Key Experimental Considerations
Successful ADC preparation using this compound requires careful optimization of several parameters:
-
Antibody Reduction: The extent of disulfide bond reduction determines the number of available thiol groups for conjugation, directly impacting the drug-to-antibody ratio (DAR). Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
-
Drug-Linker Activation and Conjugation: The amine group of this compound is typically conjugated to a carboxyl group on the cytotoxic payload. This requires activation of the carboxyl group, commonly achieved using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then readily reacts with the amine.
-
Antibody-Drug Conjugation: The maleimide group of the drug-linker construct reacts with the free thiols on the reduced antibody. Reaction conditions such as pH, temperature, and stoichiometry must be controlled to achieve the desired DAR and minimize side reactions.
-
Purification and Characterization: Following conjugation, the ADC must be purified to remove unconjugated antibody, free drug-linker, and other impurities. Subsequent characterization is essential to determine critical quality attributes such as DAR, purity, and aggregation levels.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG chain in a linker can significantly influence the physicochemical and biological properties of an ADC. While specific data for a PEG9 linker is part of a broader trend, the following table summarizes the general effects observed with varying PEG chain lengths, providing a basis for understanding the expected performance of a this compound linker.
| Property | Short PEG Chain (e.g., PEG2-4) | Medium PEG Chain (e.g., PEG8-12) | Long PEG Chain (e.g., PEG24+) |
| Solubility | Moderate improvement | Significant improvement | High improvement |
| Aggregation | Reduced compared to no PEG | Significantly reduced | Highly reduced |
| Pharmacokinetics (Half-life) | Moderate increase | Significant increase | May lead to very long half-life, potentially increasing off-target toxicity |
| In Vitro Potency (IC50) | Generally high | May remain high or slightly decrease | May show a more pronounced decrease in some cases[1] |
| In Vivo Efficacy | Effective | Often enhanced due to improved PK | Can be highly effective, but requires careful dose optimization[1] |
| Drug-to-Antibody Ratio (DAR) Achievability | May be limited by hydrophobicity | Generally allows for higher DARs | Enables high DARs while maintaining solubility |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the preparation of an ADC using this compound.
Protocol 1: Preparation of the Drug-Linker Conjugate (Payload Activation and Ligation)
This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid to the amine group of this compound via amide bond formation.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Cytotoxic Payload:
-
Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Conjugation to this compound:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.
-
Add the activated payload solution to the this compound solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to facilitate the reaction.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation to the prepared maleimide-activated drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.2)
-
Maleimide-activated drug-linker from Protocol 1
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds. The exact time and temperature may require optimization depending on the specific antibody.
-
Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the maleimide-activated drug-linker in a small amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a quenching solution such as N-acetylcysteine in a 2-fold molar excess over the initial maleimide concentration. Incubate for 20-30 minutes.
-
Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.[2]
-
Protocol 3: ADC Characterization - Determination of Drug-to-Antibody Ratio (DAR)
Determining the DAR is a critical step in ADC characterization. Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC Mobile Phase A (High Salt): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
HIC Mobile Phase B (Low Salt): e.g., 20 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Mandatory Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for ADC preparation using this compound.
Caption: Chemical reaction scheme for ADC preparation.
References
Application Notes and Protocols for Mal-amido-PEG9-amine Conjugation to Cysteine Residues
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the conjugation of Mal-amido-PEG9-amine to cysteine residues on proteins, peptides, and other biomolecules. Maleimide-thiol chemistry is a cornerstone of bioconjugation, enabling the creation of stable thioether bonds with high specificity under mild, physiological conditions.[1] This protocol details the mechanism of action, critical reaction parameters, a step-by-step experimental procedure, and methods for purification and characterization of the resulting conjugate. This compound is a heterobifunctional linker containing a thiol-reactive maleimide group and a versatile primary amine, connected by a hydrophilic 9-unit polyethylene glycol (PEG) spacer which enhances solubility and can reduce non-specific interactions.[2][3][4] Applications for this technology are extensive, particularly in the development of antibody-drug conjugates (ADCs), PEGylated proteins for improved pharmacokinetics, and fluorescently labeled biomolecules for imaging and diagnostics.[5]
Mechanism of Action: The Thiol-Maleimide Reaction
The conjugation of a maleimide group to a cysteine residue proceeds through a Michael addition mechanism. The sulfhydryl (thiol) group of the cysteine side chain acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This reaction forms a stable, covalent thiosuccinimidyl thioether linkage. The reaction is highly chemoselective for thiols within a specific pH range, making it an ideal method for site-specific modification of biomolecules.
Caption: Chemical reaction of a cysteine thiol with a maleimide group.
Critical Parameters for Successful Conjugation
The efficiency, rate, and specificity of the maleimide-thiol reaction are highly dependent on several key experimental conditions. Optimizing these parameters is crucial for achieving high yields and minimizing side reactions.
pH of the Reaction Buffer
The pH is the most critical factor. The reaction is highly selective for thiols in a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues). Outside this optimal range, reaction efficiency and specificity decrease due to competing side reactions.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions / Issues |
| < 6.5 | Significantly reduced | High | Thiol group becomes protonated, reducing its nucleophilicity. |
| 6.5 - 7.5 | Optimal | Very High | Ideal range for chemoselective conjugation. |
| > 7.5 | Fast | Decreased | Reaction with primary amines becomes competitive. |
| > 8.0 | Fast | Low | Increased rate of maleimide ring hydrolysis to a non-reactive maleamic acid. |
Temperature and Reaction Time
The conjugation is typically performed at room temperature (20-25°C) for 2-4 hours or at 4°C overnight (8-16 hours). Lower temperatures are recommended for sensitive proteins to minimize potential degradation.
Molar Ratio
A molar excess of the this compound reagent is generally used to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing biomolecule is recommended. This ratio should be optimized for each specific protein and application.
Buffer Composition and Reducing Agents
-
Buffers: Use buffers that do not contain primary amines or thiols, such as Phosphate-Buffered Saline (PBS), HEPES, or Tris buffers, adjusted to the optimal pH of 7.0-7.5. It is crucial to degas the buffer before use to minimize oxygen, which can cause oxidation of thiols to disulfide bonds.
-
Reducing Agents: Cysteine residues in proteins often exist as disulfide bonds (cystine), which do not react with maleimides. To make these residues available for conjugation, the disulfide bonds must first be reduced.
-
TCEP (Tris(2-carboxyethyl)phosphine): This is the recommended reducing agent because it is thiol-free and does not need to be removed before adding the maleimide reagent. A 10-100 fold molar excess is typically used.
-
DTT (dithiothreitol) and BME (β-mercaptoethanol): These reagents contain thiols and will compete with the protein for reaction with the maleimide. If used, they must be completely removed (e.g., via a desalting column) before initiating the conjugation reaction.
-
Experimental Protocols
References
Optimizing Maleimide-Based Labeling: A Guide to Buffer Conditions for Enhanced Efficiency and Specificity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Maleimide-based bioconjugation is a cornerstone technique for the site-specific labeling of proteins and other biomolecules through the formation of a stable thioether bond with free sulfhydryl groups. The efficiency and specificity of this reaction are critically dependent on the careful control of buffer conditions. This document provides a detailed guide to the optimal buffer parameters, including pH, temperature, and composition, to achieve successful and reproducible maleimide labeling. Comprehensive protocols for protein preparation, conjugation, and purification are presented, alongside troubleshooting advice to address common challenges.
Introduction
The reaction between a maleimide and a thiol group is a widely used method in bioconjugation for creating stable covalent linkages.[1] This Michael addition reaction is highly selective for the sulfhydryl group of cysteine residues under specific conditions, making it an invaluable tool for attaching fluorescent dyes, polyethylene glycol (PEG), drug payloads, and other moieties to proteins and peptides.[2] However, suboptimal reaction conditions can lead to low labeling efficiency, non-specific labeling, and degradation of the maleimide reagent or the target protein.[1] Understanding and controlling the key parameters of the reaction buffer is therefore paramount for successful conjugation.
Key Buffer Parameters for Efficient Maleimide Labeling
The success of a maleimide conjugation reaction is a delicate balance of several interconnected factors. The following sections detail the critical buffer conditions that must be optimized to ensure high efficiency and specificity.
pH
The pH of the reaction buffer is the most critical factor influencing the rate and selectivity of the maleimide-thiol reaction.[1] The reaction's chemoselectivity for thiols is optimal within a pH range of 6.5 to 7.5.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly protonated, which decreases its nucleophilicity.
-
Above pH 7.5: The reaction with primary amines, such as the side chains of lysine residues, becomes a competing side reaction, leading to a loss of selectivity. Furthermore, the maleimide group itself is more susceptible to hydrolysis at alkaline pH, which results in a non-reactive maleamic acid.
Table 1: Influence of pH on Maleimide Reaction Characteristics
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Consideration |
| < 6.5 | Very Low | Negligible | Low | The reaction is impractically slow. |
| 6.5 - 7.5 | Optimal | Low | Moderate | Optimal range for selective thiol conjugation. |
| > 7.5 | High | High (Competitive) | High | Loss of selectivity and increased maleimide degradation. |
Temperature and Reaction Time
The rate of the maleimide-thiol reaction is also dependent on temperature. Reactions are typically performed at either room temperature (20-25°C) or at 4°C.
-
Room Temperature (20-25°C): A reaction time of 1-2 hours is generally sufficient for complete labeling.
-
4°C: For sensitive proteins that may degrade at room temperature, an overnight incubation (12-16 hours) at 4°C is recommended. A lower temperature will result in a slower reaction rate.
The optimal reaction time should be determined empirically for each specific protein and label.
Buffer Composition
The choice of buffer is crucial to maintain the desired pH and to avoid interference with the conjugation reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide labeling. The concentration of the buffer should typically be in the range of 10-100 mM.
-
Buffers to Avoid: Buffers containing primary or secondary amines (e.g., Tris at pH > 7.5) can compete with the thiol reaction. It is also critical to avoid any buffers containing thiol compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will react with the maleimide.
Reducing Agents
For proteins with disulfide bonds, a reduction step is necessary to generate free thiols for labeling. The choice and concentration of the reducing agent can significantly impact the labeling efficiency.
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is the recommended reducing agent as it is phosphine-based and does not contain a thiol group, thus it does not directly compete with the protein's thiols for the maleimide. However, TCEP can still react with the maleimide group, so its concentration should be optimized.
-
DTT (Dithiothreitol): DTT contains thiol groups and will compete with the protein for the maleimide reagent, significantly reducing labeling efficiency. If DTT is used, it must be completely removed before the addition of the maleimide.
Table 2: Effect of Reducing Agents on Maleimide Labeling Efficiency
| Reducing Agent | Concentration | Labeling Efficiency (%) |
| None | - | 95% |
| TCEP | 0.1 mM | 35% |
| DTT | 0.1 mM | 9% |
Data adapted from a study by Getz et al. (1999) on myosin labeling with a tetramethylrhodamine maleimide (TMRM). This data illustrates the general interference by these reducing agents.
Experimental Protocols
The following protocols provide a general framework for efficient maleimide labeling. Optimization may be required for specific applications.
Protein Preparation and Reduction
-
Buffer Exchange: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary):
-
Prepare a fresh stock solution of TCEP in the reaction buffer.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Flush the vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of the thiols.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
Maleimide Reagent Preparation
-
Allow the vial of the maleimide reagent to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Use the maleimide stock solution immediately, as maleimides are susceptible to hydrolysis in the presence of water.
Conjugation Reaction
-
Add the maleimide stock solution to the prepared protein solution. A 10-20x molar excess of the maleimide reagent over the protein is a common starting point.
-
Gently mix the reaction solution.
-
Protect the reaction from light, especially when using fluorescent maleimide dyes.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Purification of the Labeled Protein
-
Remove unreacted maleimide and byproducts from the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF).
-
The choice of purification method will depend on the properties of the protein and the conjugated label.
Visualizing the Workflow and Mechanism
To aid in the understanding of the maleimide labeling process, the following diagrams illustrate the key chemical reaction and a typical experimental workflow.
Caption: Chemical reaction of a thiol group with a maleimide to form a stable thioether bond.
Caption: A typical experimental workflow for maleimide labeling of proteins.
Troubleshooting
Table 3: Common Problems and Solutions in Maleimide Labeling
| Problem | Possible Cause | Solution |
| Low or No Labeling | Maleimide hydrolysis | Prepare fresh maleimide stock solution immediately before use. |
| Competing thiols in the buffer (e.g., DTT) | Use a thiol-free buffer. If DTT was used for reduction, ensure its complete removal before adding the maleimide. | |
| Insufficient reduction of disulfide bonds | Ensure complete reduction by using an adequate molar excess of TCEP and sufficient incubation time. | |
| Re-oxidation of free thiols | Degas all buffers and perform the reaction under an inert gas atmosphere. | |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. | |
| Non-Specific Labeling | Reaction pH is too high (>7.5) | Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiols. |
| Protein Aggregation | Protein instability after reduction | Optimize reduction conditions (lower TCEP concentration, shorter time). Add stabilizing agents to the buffer if compatible with the reaction. |
Conclusion
Efficient and specific maleimide labeling is readily achievable with careful attention to the reaction buffer conditions. By maintaining a pH between 6.5 and 7.5, selecting an appropriate temperature and reaction time, using compatible buffer components, and optimizing the use of reducing agents, researchers can consistently obtain high-quality, site-specifically labeled biomolecules for a wide range of applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols for Protein Conjugation using Mal-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with modifying agents is a cornerstone of modern biotechnology and drug development. This process enables the enhancement of therapeutic protein properties, the attachment of fluorescent labels for imaging, and the creation of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Mal-amido-PEG9-amine is a heterobifunctional linker that plays a crucial role in this field. It features a maleimide group that reacts specifically with free thiol (sulfhydryl) groups on cysteine residues of proteins, and an amine group that can be used for subsequent modifications. The polyethylene glycol (PEG) spacer (PEG9) enhances the solubility and reduces the immunogenicity of the resulting conjugate.
These application notes provide a detailed protocol for the conjugation of this compound to a protein, with a focus on optimizing the molar ratio of the linker to the protein to achieve the desired degree of labeling. The protocol is particularly relevant for the development of ADCs, where the drug-to-antibody ratio (DAR) is a critical quality attribute.
Key Principles of Maleimide-Thiol Conjugation
The conjugation of this compound to a protein relies on the Michael addition reaction between the maleimide group of the linker and the thiol group of a cysteine residue on the protein. This reaction is highly specific for thiols within a pH range of 6.5-7.5, forming a stable thioether bond.[1] At pH values above 7.5, the maleimide group may also react with amines, leading to non-specific conjugation.
Proteins often have cysteine residues involved in disulfide bonds, which are unreactive towards maleimides. Therefore, a reduction step is often necessary to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not need to be removed before the conjugation reaction.
Experimental Protocols
Materials
-
Protein of interest (e.g., monoclonal antibody)
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (for detailed characterization)
Protocol 1: Protein Thiol Reduction (Optional)
This step is necessary if the protein's cysteine residues are involved in disulfide bonds.
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Reduction: Add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
Protocol 2: Protein Conjugation with this compound
-
Linker Preparation: Immediately before use, dissolve the this compound linker in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the (reduced) protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.
Protocol 3: Quenching and Purification
-
Quenching: To stop the conjugation reaction, add a quenching reagent (e.g., N-acetylcysteine) in a 100-fold molar excess relative to the maleimide linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker, quenching reagent, and other small molecules by purifying the conjugate using a pre-equilibrated SEC column or a TFF system. The purified conjugate should be buffer-exchanged into a suitable formulation buffer for storage.
Data Presentation: Optimizing the Molar Ratio
The molar ratio of this compound to the protein is a critical parameter that influences the conjugation efficiency and the degree of labeling (e.g., DAR in ADCs). A systematic titration of the molar ratio is recommended to determine the optimal conditions for a specific protein.
The following table provides illustrative data on the effect of varying the molar ratio of a maleimide-PEG linker on the conjugation efficiency and the resulting average number of linkers per protein. This data is representative and the optimal ratios for your specific system should be determined experimentally.
| Molar Ratio (Linker:Protein) | Conjugation Efficiency (%) | Average Linkers per Protein (DOL/DAR) |
| 2:1 | 58 ± 12 | ~1.2 |
| 5:1 | 84 ± 4 | ~2.8 |
| 10:1 | >90 | ~3.5 |
| 20:1 | >95 | ~3.8 |
Data is illustrative and based on typical outcomes for maleimide-thiol conjugations.[2][3] Actual results will vary depending on the protein, linker, and reaction conditions.
Analytical Characterization
Thorough characterization of the protein conjugate is essential to ensure its quality and consistency.
| Analytical Method | Parameter Measured |
| UV-Vis Spectroscopy | Protein concentration and Degree of Labeling (DOL/DAR).[] |
| SDS-PAGE | Purity and apparent molecular weight of the conjugate. |
| Size-Exclusion Chromatography (SEC) | Aggregation and purity of the conjugate. |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate and confirmation of the DOL/DAR distribution. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of different drug-loaded species in ADCs.[] |
Mandatory Visualizations
References
Protocol for Site-Specific Peptide Labeling with Mal-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the site-specific labeling of peptides containing a free thiol group (cysteine residue) with Mal-amido-PEG9-amine. This heterobifunctional linker features a maleimide group that reacts specifically with sulfhydryl groups, and an amine group that can be used for subsequent conjugation to other molecules of interest. The nine-unit polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the labeled peptide. This technique is valuable in various applications, including the development of targeted therapeutics, diagnostic agents, and tools for studying signaling pathways.
The core of this protocol is the Michael addition reaction between the maleimide moiety of the PEG linker and the thiol group of a cysteine residue within the peptide. This reaction is highly selective and efficient under mild, near-neutral pH conditions, resulting in a stable thioether bond.
Data Presentation
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. Below is a summary of expected labeling efficiencies under various conditions, compiled from literature data on similar maleimide-thiol conjugations.[1][2][3]
| Molar Ratio (Maleimide:Peptide) | pH | Temperature (°C) | Reaction Time (hours) | Typical Labeling Efficiency (%) |
| 1.5:1 | 7.0 | 25 | 2 | 75 - 85 |
| 2:1 | 7.0 | 25 | 0.5 | ~84 |
| 5:1 | 7.4 | 25 | 2 | >90 |
| 10:1 - 20:1 | 7.0-7.5 | 25 (or 4 overnight) | 2 (or 16) | >95 |
Note: These values are representative and the optimal conditions should be determined empirically for each specific peptide.
Experimental Protocols
This section outlines the step-by-step methodology for labeling a cysteine-containing peptide with this compound.
Materials
-
Cysteine-containing peptide
-
This compound (stored at -20°C with desiccant)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other non-amine, non-thiol containing buffers like HEPES can also be used.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (SEC), Reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis equipment.
Peptide Preparation (with Optional Reduction)
-
Dissolve the Peptide : Prepare a stock solution of the cysteine-containing peptide in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds : If the peptide may have formed disulfide dimers, reduction is necessary.
-
Add a 10- to 50-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not contain a thiol and therefore does not need to be removed prior to the labeling reaction.
-
Labeling Reaction
-
Prepare this compound Stock Solution : Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10-20 mM.
-
Initiate Conjugation : Add a 1.5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically.
-
Reaction Incubation : Gently mix the reaction solution and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.
-
Quench the Reaction : Add a 5-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of this compound to consume any unreacted maleimide groups. Incubate for an additional 15-30 minutes at room temperature.
Purification of the Labeled Peptide
The unreacted this compound, quenching reagent, and any byproducts must be removed from the labeled peptide. The choice of purification method will depend on the properties of the peptide and the scale of the reaction.
-
Size-Exclusion Chromatography (SEC) : An effective method for separating the larger PEGylated peptide from the smaller unreacted reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Offers high-resolution separation and is suitable for both purification and analysis.
-
Dialysis : A simple method for removing small molecule impurities, though it may lead to sample dilution.
Characterization
The purified PEGylated peptide should be characterized to confirm successful labeling and to determine the purity and concentration.
-
Mass Spectrometry (LC-MS) : To confirm the molecular weight of the labeled peptide.
-
RP-HPLC : To assess the purity of the final product.
-
UV-Vis Spectroscopy : To determine the concentration of the peptide.
Visualizations
Experimental Workflow
Caption: Workflow for labeling a peptide with this compound.
Signaling Pathway Inhibition
PEGylated peptides can be designed to act as antagonists for cell surface receptors, thereby inhibiting downstream signaling pathways. A common example is the inhibition of a Receptor Tyrosine Kinase (RTK) pathway, which is often implicated in cell proliferation and survival.
Caption: Inhibition of an RTK signaling pathway by a PEGylated peptide antagonist.
References
Troubleshooting & Optimization
troubleshooting low yield in maleimide conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide conjugation, and why is it critical?
The optimal pH for maleimide conjugation is between 6.5 and 7.5.[1][2] This pH range is crucial for ensuring the high selectivity of the reaction for thiol groups (from cysteine residues) over other nucleophilic groups like amines (from lysine residues).[1][3][4] At a neutral pH of 7, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.
Deviating from this optimal pH range can lead to several issues:
-
Above pH 7.5: The reactivity of primary amines towards the maleimide increases, resulting in undesirable side products and a reduced yield of the desired conjugate. The rate of maleimide hydrolysis also increases significantly at higher pH.
-
Below pH 6.5: The concentration of the reactive thiolate anion decreases, which slows down the desired conjugation reaction.
Q2: My protein has disulfide bonds. Is it necessary to reduce them before conjugation?
Yes, it is essential to reduce disulfide bonds to free thiol (-SH) groups before initiating maleimide conjugation. Maleimides react specifically with free thiols; disulfide bonds (-S-S-) are unreactive towards maleimides. Therefore, any cysteine residues involved in disulfide bridges must be reduced to expose the necessary free thiols for the conjugation to occur.
Q3: What is the most suitable reducing agent for disulfide bond reduction in this context?
Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent for maleimide conjugation workflows. Unlike other common reducing agents such as dithiothreitol (DTT), TCEP does not contain a thiol group. This is a significant advantage as it does not compete with the protein's thiols for reaction with the maleimide. If DTT is used, it must be completely removed from the protein solution before the maleimide reagent is added, typically through methods like dialysis or desalting columns.
Q4: I am observing very low or no conjugation. What are the most probable causes?
Several factors could lead to low or no conjugation yield. The most common culprits include:
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Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed and become inactive. Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. It is crucial to prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
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Thiol Oxidation: The free thiol groups on your protein may have re-oxidized to form disulfide bonds, rendering them unavailable for conjugation. To prevent this, it is advisable to degas all buffers and consider working under an inert gas atmosphere (e.g., nitrogen or argon). Including a chelating agent like EDTA in the buffer can also help by sequestering metal ions that can catalyze oxidation.
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Interfering Buffer Components: The presence of competing thiols (e.g., from DTT) or primary/secondary amines (e.g., Tris buffer at pH > 7.5) in the reaction buffer can consume the maleimide reagent. It is best to use non-amine, thiol-free buffers like PBS or HEPES.
-
Insufficient Reduction of Disulfide Bonds: If your protein contains disulfide bonds, incomplete reduction will result in fewer available free thiols for conjugation. Ensure complete reduction by using a sufficient molar excess of the reducing agent (e.g., 10-100 fold molar excess of TCEP).
-
Suboptimal Molar Ratio: An insufficient molar excess of the maleimide reagent over the protein can lead to incomplete conjugation. A 10:1 to 20:1 molar ratio of maleimide to protein is a common starting point for optimization.
Q5: How can I improve the stability of the final maleimide-protein conjugate?
The thioether bond formed in a maleimide conjugation can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to payload migration and off-target effects. To enhance stability, the thiosuccinimide ring can be hydrolyzed post-conjugation to form a stable succinamic acid thioether. This can be achieved by:
-
pH Adjustment: After the initial conjugation, adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C can induce hydrolysis of the thiosuccinimide ring. The solution should be re-neutralized for storage.
-
Using "Self-Hydrolyzing" Maleimides: These are next-generation maleimides designed to undergo rapid hydrolysis after conjugation, leading to a more stable final product.
Another potential side reaction is the thiazine rearrangement, which can occur when conjugating to an N-terminal cysteine. This rearrangement can be influenced by the pH and the amino acid sequence adjacent to the N-terminal cysteine. In some cases, this rearrangement can lead to a more stable conjugate.
Troubleshooting Guide
Table 1: Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide reagent has hydrolyzed. | Prepare a fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use. |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer like PBS or HEPES. If DTT was used for reduction, ensure its complete removal before adding the maleimide. | |
| Insufficient reduction of protein disulfide bonds. | Ensure complete reduction by using an adequate molar excess of a suitable reducing agent like TCEP (10-100 fold molar excess). | |
| Re-oxidation of free thiols to disulfide bonds. | Degas all buffers and perform the reaction under an inert gas (e.g., nitrogen, argon). Include a chelating agent like EDTA in the buffer. | |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Insufficient molar ratio of maleimide to protein. | Optimize the molar ratio; a 10:1 to 20:1 molar excess of the maleimide reagent is a good starting point. | |
| Non-Specific Labeling | Reaction pH is too high ( > 7.5). | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiol groups. |
| Presence of highly reactive primary amines. | If non-specific labeling persists at optimal pH, consider alternative conjugation chemistries. | |
| Protein Aggregation/Precipitation | Suboptimal buffer conditions (e.g., ionic strength). | Optimize buffer conditions to maintain protein stability. Ensure the pH is within the protein's stability range. |
| High protein concentration. | Perform the conjugation at a lower protein concentration. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variable reaction conditions. | Standardize all reaction parameters, including molar ratios, reaction times, and temperatures. |
| Incomplete or variable reduction of disulfide bonds. | Ensure the reduction step is complete and consistent. Quantify free thiols before conjugation using methods like Ellman's assay. |
Quantitative Data Summary
Table 2: Recommended Reaction Parameters for Maleimide Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Reaction time depends on the specific reactants and temperature. |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. For some systems, a lower ratio like 2:1 or 5:1 has been shown to be optimal. |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing primary or secondary amines (like Tris) if the pH is above 7.5. |
| Reducing Agent (if needed) | TCEP (10-100 fold molar excess) | TCEP is preferred as it does not contain a thiol and does not need to be removed before adding the maleimide. |
Experimental Protocols & Workflows
General Protocol for Maleimide Conjugation
-
Protein Preparation and Reduction (if necessary):
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Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
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If disulfide bond reduction is required, add a 10-100 fold molar excess of TCEP.
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Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
-
Maleimide Reagent Preparation:
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Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
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Vortex the solution to ensure it is fully dissolved.
-
-
Conjugation Reaction:
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Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.
-
Gently mix the reaction and protect it from light.
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Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
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(Optional) To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to quench any unreacted maleimide.
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Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
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Quantification of Conjugation Efficiency
The degree of labeling can be determined using spectrophotometric methods by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its maximum absorbance wavelength). Alternatively, techniques like Ellman's assay can be used to quantify the number of unreacted thiols after the conjugation reaction, which indirectly provides the conjugation efficiency.
Visualizations
Experimental Workflow for Maleimide Conjugation
Caption: A general experimental workflow for maleimide conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in maleimide conjugation.
References
how to prevent hydrolysis of Mal-amido-PEG9-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of Mal-amido-PEG9-amine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it susceptible to hydrolysis?
This compound is a heterobifunctional linker containing three key components: a maleimide group, a nine-unit polyethylene glycol (PEG) spacer, and a primary amine group. The two points of susceptibility to hydrolysis are the maleimide ring and the amide bond .
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Maleimide Group: This group is highly reactive towards thiols (sulfhydryl groups) but can undergo ring-opening hydrolysis, especially in aqueous environments with a pH above 7.5.[1][2][3] This hydrolysis renders the maleimide inactive and unable to react with thiols.
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Amide Bond: While generally more stable than the maleimide, the amide bond can be hydrolyzed under acidic or basic conditions, typically requiring heat.[4][5] This cleavage would result in the separation of the maleimide-PEG portion from the amine.
Below is a diagram illustrating the structure of this compound and the sites prone to hydrolysis.
Caption: Structure of this compound indicating the maleimide ring and amide bond as sites of potential hydrolysis.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
If you are experiencing poor yields in your conjugation reaction with a thiol-containing molecule, maleimide hydrolysis is a likely culprit.
Troubleshooting Steps:
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Verify pH of Reaction Buffer: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. Above pH 7.5, the rate of maleimide hydrolysis increases significantly, while below pH 6.5, the conjugation reaction slows down.
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Prepare Fresh Reagents: Always prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Do not store the linker in aqueous buffers for extended periods.
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Check for Competing Thiols: Ensure your buffers are free of thiol-containing reagents like Dithiothreitol (DTT). If DTT was used for disulfide bond reduction, it must be removed before adding the maleimide linker.
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Degas Buffers: Remove dissolved oxygen from your buffers by degassing to prevent the re-oxidation of free thiols to disulfide bonds. The addition of a chelating agent like EDTA can also help prevent metal-catalyzed oxidation.
Workflow for Minimizing Maleimide Hydrolysis During Conjugation:
Caption: Recommended experimental workflow to minimize maleimide hydrolysis during conjugation.
Issue 2: Instability of the Conjugated Product
Even after successful conjugation, the resulting thioether bond can be unstable under certain conditions, leading to the dissociation of your conjugate.
Troubleshooting Steps:
-
Post-Conjugation Hydrolysis: To increase the long-term stability of the conjugate, the succinimide ring can be intentionally hydrolyzed to a more stable, ring-opened structure. This can often be achieved by adjusting the pH after the initial conjugation.
-
Avoid Excess Thiols: The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols. Ensure thorough purification of the conjugate to remove any unreacted thiol-containing molecules.
-
Proper Storage: Store the purified conjugate according to recommended protocols. For short-term storage (up to 1 week), 2-8°C protected from light is suitable. For long-term storage, consider adding cryoprotectants like glycerol and storing at -20°C or -80°C.
Signaling Pathway of Maleimide-Thiol Conjugate Instability and Stabilization:
Caption: Pathways illustrating the instability of maleimide-thiol conjugates via retro-Michael reaction and stabilization through post-conjugation hydrolysis.
Data Presentation
Table 1: Recommended Storage Conditions for this compound and its Solutions
| Form | Solvent/Condition | Temperature | Duration | Reference(s) |
| Powder | Dry, protected from light | -20°C | Long-term | |
| Stock Solution | Anhydrous DMSO or DMF | -20°C | Up to 1 month | |
| Aqueous Solution | Reaction Buffer (pH 6.5-7.5) | Room Temperature | Use Immediately |
Table 2: Influence of pH on Maleimide Reactions
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis Rate | Recommendation | Reference(s) |
| < 6.5 | Slow | Negligible | Low | Suboptimal for conjugation | |
| 6.5 - 7.5 | Optimal, Fast | Very Slow | Low | Recommended for conjugation | |
| > 7.5 | Fast | Increases | High | Not recommended due to hydrolysis and side reactions |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
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Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO or DMF to the desired concentration (e.g., 10 mM).
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Vortex briefly to ensure the compound is fully dissolved.
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Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Conjugation to a Thiol-Containing Protein
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Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES). If disulfide bond reduction is necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
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Reaction Setup: While gently stirring, add the freshly prepared this compound stock solution to the protein solution. A molar excess of 10:1 to 20:1 (linker:protein) is a common starting point.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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Purification: Remove excess, unreacted linker and byproducts using size exclusion chromatography or dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
side reactions of maleimide groups in bioconjugation
Welcome to the Technical Support Center for Maleimide Bioconjugation. This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions of maleimide groups in bioconjugation.
Frequently Asked Questions (FAQs)
General Maleimide Chemistry
Q1: What is the primary reaction mechanism of maleimides in bioconjugation?
Maleimides react with sulfhydryl (thiol) groups of cysteine residues via a Michael addition reaction.[1][2] This reaction is highly efficient and selective for thiols under mild conditions, forming a stable covalent thioether bond (thiosuccinimide).[1]
Q2: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][3] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Side Reactions and Stability
Q3: What are the common side reactions of maleimides?
The most common side reactions include:
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Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at higher pH, rendering it unreactive towards thiols.
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Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.
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Reaction with TCEP: The reducing agent tris(2-carboxyethyl)phosphine (TCEP) can react directly with maleimides, forming a stable ylide adduct and reducing conjugation efficiency.
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Retro-Michael Reaction: The formed thiosuccinimide linkage can be reversible, leading to deconjugation. This can be a significant issue in vivo, potentially causing "payload migration" in antibody-drug conjugates (ADCs).
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Thiazine Rearrangement: This can occur when conjugating to an unprotected N-terminal cysteine, leading to a stable thiazine impurity that can complicate purification.
Q4: How does pH affect maleimide side reactions?
The pH of the reaction buffer is a critical factor influencing side reactions:
| pH Range | Primary Reaction/Side Reaction | Implications for Bioconjugation |
| < 6.5 | Very slow reaction with thiols. | Impractically slow reaction rate. |
| 6.5 - 7.5 | Chemoselective reaction with thiols. | Optimal range for specific thiol conjugation. The thiol reaction is ~1,000x faster than with amines at pH 7.0. |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine). | Rate of amine reaction increases, leading to loss of chemoselectivity. |
| > 8.0 | Significant increase in maleimide hydrolysis rate. | The maleimide reagent is inactivated, reducing conjugation efficiency. |
Q5: What is the retro-Michael reaction and why is it a concern?
The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thioether bond breaks, reforming the maleimide and the free thiol. In the context of ADCs, this can lead to the payload detaching from the antibody and potentially binding to other molecules in the body, such as serum albumin, causing off-target toxicity and reduced efficacy.
Q6: How can the stability of the maleimide-thiol conjugate be improved?
Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the conjugate and prevent the retro-Michael reaction. This results in a stable succinamic acid thioether. Some strategies involve using "self-hydrolyzing" maleimides that are designed to undergo rapid hydrolysis after conjugation. Another approach is to use dibromomaleimides, which upon reaction with a thiol and then an amine, form a stable, non-hydrolyzable aminothiomaleimide.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Reagent | Prepare aqueous solutions of maleimide-containing reagents immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines or free thiols. |
| Oxidation of Thiols | Disulfide bonds in proteins must be reduced to free thiols before conjugation. Use a reducing agent like TCEP or DTT. If using DTT, remove it before adding the maleimide reagent. Degas buffers to minimize oxygen and prevent re-oxidation of thiols. |
| Reaction with TCEP | If TCEP is used for reduction, it must be removed from the protein solution before the maleimide reagent is added. This can be achieved through size-exclusion chromatography (desalting column) or dialysis. |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the maleimide reagent to the protein. A 10-20 fold molar excess of the dye or payload is often recommended as a starting point. |
Issue 2: Poor Stability of the Conjugate (Deconjugation)
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | After conjugation, intentionally hydrolyze the thiosuccinimide ring to form a more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a controlled period. |
| Thiol Exchange with Other Molecules | Purify the conjugate promptly after the reaction to remove any excess unconjugated maleimide and other reactive species. |
Experimental Protocols
General Protein-Maleimide Conjugation Protocol
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Protein Preparation and Reduction:
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Dissolve the protein in a suitable buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP. DTT can also be used, but it must be removed before adding the maleimide.
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Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
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Crucially, if TCEP was used, remove it from the reaction mixture using a desalting column or dialysis.
-
-
Maleimide Reagent Preparation:
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Immediately before use, dissolve the maleimide-containing reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mM.
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Vortex the solution to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.
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Gently mix the reaction and, if the maleimide reagent is fluorescent, protect it from light.
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Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching (Optional):
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To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification:
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Remove the excess, unreacted maleimide reagent and other small molecules from the conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.
-
Protocol to Increase Conjugate Stability via Hydrolysis
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Perform Conjugation: Follow steps 1-5 of the General Protein-Maleimide Conjugation protocol.
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Purify Conjugate: Purify the conjugate to remove unreacted maleimide and reducing agents.
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Induce Hydrolysis: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
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Incubate: Incubate the solution at room temperature for approximately 2 hours. The exact time may need to be optimized.
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Re-equilibration: Once hydrolysis is complete, exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.
Visualizations
Caption: Key reaction pathways in maleimide bioconjugation, including desired and side reactions.
Caption: Troubleshooting workflow for low maleimide conjugation efficiency.
References
Technical Support Center: Optimizing Maleimide-Protein Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the maleimide-to-protein molar ratio for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of maleimide to protein for conjugation?
A starting point for efficient labeling is a maleimide-to-protein molar ratio of 10:1 to 20:1.[1][2] However, the ideal ratio is highly dependent on the specific protein, its concentration, the number of available free thiols, and the reactivity of the maleimide reagent.[2][3] For some biomolecules, such as certain nanobodies or peptides, much lower ratios like 5:1 or 2:1 have been found to be optimal. It is strongly recommended to perform a series of trial conjugations with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to determine the optimal condition for your specific system.
Q2: What is the optimal pH for a thiol-maleimide conjugation reaction, and why is it critical?
The optimal pH range for maleimide conjugation is between 6.5 and 7.5. This range ensures high selectivity for the reaction between the maleimide and thiol groups (from cysteine residues). At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (from lysine residues).
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Below pH 6.5: The reaction rate slows significantly because the concentration of the reactive thiolate anion form of the cysteine residue decreases.
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Above pH 7.5: The maleimide group's reactivity towards primary amines increases, which can lead to non-specific conjugation and undesirable side products. Additionally, the rate of maleimide hydrolysis (inactivation by reaction with water) increases at higher pH levels.
Q3: My maleimide reagent is not labeling my protein, or the yield is very low. What are the likely causes?
Low or no conjugation yield can stem from several factors:
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Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, which renders it inactive. This is especially prevalent at a pH above 7.5. Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.
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Oxidized Thiols: Cysteine residues may have formed disulfide bonds (-S-S-) within or between protein molecules and are not available to react. Disulfide bonds are unreactive towards maleimides. Pre-treatment with a reducing agent is necessary.
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Re-oxidation of Thiols: Free thiols can re-oxidize back to disulfide bonds, particularly in the presence of oxygen. Using degassed buffers for all steps can help prevent this.
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Interfering Buffer Components: Buffers containing thiol compounds (e.g., DTT, β-mercaptoethanol) will compete with the protein's thiols for the maleimide reagent. Buffers with primary or secondary amines (e.g., Tris) can react with maleimides at pH levels above 7.5.
Q4: Do I need to reduce my protein before conjugation? What reducing agent is best?
Yes, if your protein contains cysteine residues that are present as disulfide bonds, you must reduce them to free thiols (-SH) before conjugation.
Tris(2-carboxyethyl)phosphine (TCEP) is the highly recommended reducing agent for maleimide conjugation workflows. Unlike other common agents like DTT, TCEP is a non-thiol-containing reductant and therefore does not compete with the protein for reaction with the maleimide. This means it does not need to be removed before adding the maleimide reagent. A 10 to 100-fold molar excess of TCEP is typically used. If DTT is used, it must be completely removed (e.g., via dialysis or a desalting column) before adding the maleimide.
Q5: How can I prevent non-specific binding during conjugation?
Non-specific binding is primarily caused by two factors:
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Reaction with Primary Amines: As mentioned, at pH values above 7.5, maleimides can react with amine groups on lysine residues. Maintaining the reaction pH between 6.5 and 7.5 is the most effective way to ensure chemoselectivity for thiols.
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Hydrophobic Interactions: Some maleimide reagents, particularly those containing hydrophobic dyes, can non-specifically adsorb to hydrophobic regions of the protein. To mitigate this, add the maleimide stock solution dropwise to the stirred protein solution to avoid high localized concentrations of the organic solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide reagent was inactivated by reaction with water. | Prepare maleimide stock solutions fresh in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. Avoid aqueous storage of maleimide reagents. |
| Insufficient Reduction: Protein disulfide bonds were not fully reduced to free thiols. | Ensure complete reduction by using a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. | |
| Re-oxidation of Thiols: Free thiols formed disulfide bonds again before reacting with the maleimide. | Use degassed buffers for all reaction and preparation steps. Performing the reaction under an inert gas (e.g., nitrogen, argon) can also be beneficial. | |
| Incorrect Buffer pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer. Use a buffer such as PBS or HEPES within the pH 6.5-7.5 range. | |
| Competing Thiols in Buffer: The buffer contains a reducing agent like DTT or β-mercaptoethanol. | Use a thiol-free buffer. If DTT was used for reduction, ensure its complete removal via dialysis or a desalting column before adding the maleimide. | |
| Protein Aggregation/Precipitation | Solvent-Induced Precipitation: The organic solvent (DMSO/DMF) from the maleimide stock solution caused the protein to precipitate. | Add the maleimide stock solution slowly and dropwise to the protein solution while gently stirring to prevent localized high concentrations of solvent. Optimize the protein concentration; a common range is 1-10 mg/mL. |
| Suboptimal Buffer Conditions: Incorrect pH or high ionic strength is causing protein instability. | Optimize buffer conditions to ensure the protein is stable. Confirm the pH is within the protein's stability range, ideally between 7.0-7.5 for the conjugation reaction. | |
| Non-Specific Labeling | Reaction with Amines: The reaction pH was too high (>7.5), leading to reaction with lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5, where the reaction is highly selective for thiols. |
| Contaminating Thiols: The protein sample contains other thiol-containing impurities. | Ensure the protein sample is highly pure before starting the conjugation protocol. |
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Maleimide Conjugation
| Parameter | Recommended Condition | Notes |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a common starting point for optimization. This should be optimized for each specific protein. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | PBS, HEPES, Tris (thiol-free) | Buffers must be free of thiols. It is recommended to degas the buffer before use. |
| Reaction pH | 6.5 - 7.5 | Critical for ensuring thiol selectivity and minimizing hydrolysis. |
| Reducing Agent (if needed) | TCEP (10-100x molar excess) | TCEP does not need to be removed prior to adding the maleimide reagent. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for more sensitive proteins. |
| Reaction Time | 2 hours to Overnight | Dependent on reactants, temperature, and protein stability. |
| Maleimide Stock Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use to prevent hydrolysis. |
Protocol: Trial Conjugation to Determine Optimal Molar Ratio
This protocol outlines a general method for performing small-scale trial conjugations.
1. Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein has disulfide bonds, add a 10-100 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes to ensure complete reduction.
2. Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). b. Vortex briefly to ensure it is fully dissolved.
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein. b. Add varying amounts of the maleimide stock solution to each tube to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1). c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted maleimide. b. Purify the conjugated protein from excess reagent and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
5. Analysis: a. Analyze the purified conjugates from each molar ratio to determine the degree of labeling (DOL) and assess for aggregation. b. Common analytical techniques include UV-Vis spectroscopy (to calculate DOL), SEC (to check for aggregation), and LC-MS (to confirm conjugation).
Visual Guides
Caption: Workflow for maleimide conjugation to proteins.
Caption: Desired vs. side reactions in maleimide chemistry.
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Purifying Maleimide-Conjugated Proteins
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the challenges encountered during the purification of maleimide-conjugated proteins.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your maleimide-conjugated protein.
Problem: Low or No Conjugation Yield
Q1: I'm observing very low or no conjugation. What are the likely causes?
A1: Low or no conjugation is a common issue with several potential causes. The primary factors to investigate are the hydrolysis of the maleimide reagent, the presence of competing thiols in your buffers, incomplete reduction of protein disulfide bonds, and re-oxidation of free thiols.[1] Additionally, suboptimal reaction conditions such as incorrect pH or an inappropriate maleimide-to-protein molar ratio can significantly impact your yield.[1][2]
To troubleshoot, consider the following:
-
Maleimide Reagent Quality: Maleimides are susceptible to hydrolysis in aqueous solutions.[3][4] Always prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
-
Buffer Composition: Ensure your reaction buffer is free of competing thiols. Avoid buffers containing DTT or β-mercaptoethanol. Recommended buffers include PBS, HEPES, or Tris at a pH of 6.5-7.5.
-
Disulfide Bond Reduction: Maleimides react with free thiol (-SH) groups. If your protein contains cysteine residues involved in disulfide bonds, these must be reduced prior to conjugation. TCEP is a recommended reducing agent as it does not contain a thiol group and therefore won't compete in the conjugation reaction.
-
Thiol Re-oxidation: Free thiols can re-oxidize to form disulfide bonds, rendering them unavailable for conjugation. Degas all buffers and consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
Reaction pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reactivity of primary amines increases, leading to off-target conjugation.
-
Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10 to 20-fold molar excess of maleimide to protein is a good starting point for optimization.
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Problem: Protein Aggregation
Q2: My protein conjugate is aggregating during or after purification. What can I do?
A2: Protein aggregation is a significant challenge, often triggered by the conjugation of hydrophobic molecules or by the purification process itself.
-
Hydrophobicity: The conjugated molecule may be hydrophobic, leading to aggregation in aqueous buffers. Consider using a more hydrophilic linker or payload if possible.
-
Buffer Conditions: Suboptimal buffer conditions, such as incorrect pH or high ionic strength, can destabilize the protein and promote aggregation. Ensure the buffer pH is within the protein's stability range.
-
Purification Method: The choice of purification method can influence aggregation.
-
Size Exclusion Chromatography (SEC): SEC is a gentle method that separates based on size and is often a good first choice.
-
Ion Exchange Chromatography (IEX): IEX separates based on charge. Be mindful that the conjugation may alter the protein's surface charge, potentially leading to stronger binding and the need for harsher elution conditions that could induce aggregation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity. While useful for separating species with different drug-to-antibody ratios (DARs), the hydrophobic nature of the stationary phase can sometimes promote aggregation.
-
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Problem: Conjugate Instability (Loss of Payload)
Q3: I'm observing a loss of my conjugated molecule over time. Why is this happening and how can I prevent it?
A3: The thiosuccinimide linkage formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in serum. This can lead to the premature release of the conjugated payload.
Strategies to improve conjugate stability include:
-
Hydrolysis of the Thiosuccinimide Ring: Hydrolysis of the succinimide ring to the corresponding succinamic acid thioether can prevent the retro-Michael reaction and increase conjugate stability. This can sometimes be promoted by adjusting the pH.
-
Use of Stabilized Maleimides: Novel maleimide derivatives have been developed that undergo spontaneous rearrangement or hydrolysis after conjugation to form a more stable linkage.
Frequently Asked Questions (FAQs)
Q4: What is the best method to purify my maleimide-conjugated protein?
A4: The optimal purification method depends on the properties of your protein and the conjugated molecule.
-
Size Exclusion Chromatography (SEC): This is a good initial choice for removing excess, unreacted maleimide reagent and other small molecules. It is a gentle method that separates based on size.
-
Ion Exchange Chromatography (IEX): IEX can be used to separate the conjugated protein from the unconjugated protein if there is a sufficient change in the overall charge.
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating proteins with different drug-to-antibody ratios (DARs), as the addition of each payload molecule increases the protein's hydrophobicity.
Q5: How can I quantify the degree of labeling (e.g., DAR)?
A5: Several methods can be used to determine the degree of labeling:
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, you can use UV-Vis spectroscopy to measure the absorbance at the protein's maximum (typically 280 nm) and the payload's maximum.
-
Mass Spectrometry: Mass spectrometry provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of attached molecules.
-
Ellman's Reagent: This reagent can be used to quantify the number of remaining free thiols after the conjugation reaction, which can then be used to calculate the number of reacted thiols.
Q6: How should I store my purified maleimide-conjugated protein?
A6: For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark. For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C or -80°C. Adding a stabilizing protein like BSA and a bacteriostatic agent such as sodium azide can also be beneficial.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Reaction pH | 6.5 - 7.5 | |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1 to 20:1) | |
| Protein Concentration | 1 - 10 mg/mL | |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |
| Reaction Time | 1-2 hours at room temperature, or overnight at 4°C |
Note: These are general guidelines. Optimal conditions should be determined empirically for each specific protein and conjugation reaction.
Experimental Protocols
Protocol 1: General Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.
-
Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
-
Purification:
-
Remove excess, unreacted maleimide and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.
-
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// Edges protein_prep -> conjugation; maleimide_prep -> conjugation; conjugation -> quenching; quenching -> purification; purification -> characterization; } caption: General experimental workflow for maleimide conjugation.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., Sephadex G-25) with the desired storage buffer.
-
Sample Loading: Load the quenched conjugation reaction mixture onto the column.
-
Elution: Elute the protein with the storage buffer. The larger conjugated protein will elute first, while the smaller, unreacted maleimide and quenching agent will be retarded.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy or SDS-PAGE to identify the fractions containing the purified conjugate.
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
-
Column Selection and Equilibration: Choose an appropriate IEX resin (anion or cation exchange) based on the predicted pI of the conjugated protein. Equilibrate the column with a low-salt binding buffer.
-
Sample Loading: Load the desalted reaction mixture onto the column.
-
Wash: Wash the column with the binding buffer to remove any unbound molecules.
-
Elution: Elute the bound protein using a salt gradient or a pH gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze to identify those containing the purified conjugate.
Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)
-
Column Equilibration: Equilibrate the HIC column with a high-salt binding buffer.
-
Sample Preparation: Adjust the salt concentration of the sample to match the binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Elution: Elute the bound protein using a decreasing salt gradient. Proteins will elute in order of increasing hydrophobicity.
-
Fraction Collection and Analysis: Collect and analyze fractions to isolate the desired conjugate species.
References
Technical Support Center: Maleimide-Thiel Conjugates & the Retro-Michael Addition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maleimide-thiol conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the retro-Michael addition reaction, a critical factor in the stability and efficacy of these bioconjugates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with maleimide-thiol conjugates.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Conjugation Efficiency | 1. Hydrolysis of Maleimide Reagent: Maleimide groups are susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering them inactive.[1][2][3] 2. Oxidation of Thiols: Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[2][3] 3. Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. | 1. Prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, dissolve in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C. 2. Reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, ensure its removal before adding the maleimide reagent. Degas buffers to minimize oxygen. 3. Ensure your reaction buffer is within the pH 6.5-7.5 range and does not contain primary or secondary amines or free thiols. |
| Premature Cleavage of Conjugate (Payload Loss) | 1. Retro-Michael Reaction: The thiosuccinimide bond is reversible and can undergo a retro-Michael reaction, leading to deconjugation. This is particularly problematic in environments with high concentrations of other thiols, like glutathione in vivo. 2. Thiol Exchange: The maleimide released from the retro-Michael reaction can then react with other thiol-containing molecules, leading to "payload migration". | 1. Induce Hydrolysis: After conjugation, intentionally hydrolyze the succinimide ring to the more stable succinamic acid thioether. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C. 2. Use Stabilizing Maleimides: Employ maleimides with electron-withdrawing N-substituents, which accelerate the stabilizing hydrolysis of the thiosuccinimide ring. 3. Consider Alternative Chemistries: For applications requiring very high stability, explore alternative conjugation strategies that are not susceptible to the retro-Michael reaction. |
| Inconsistent Conjugate Stability | 1. Local Microenvironment: The stability of the maleimide-thiol adduct can be influenced by the local protein microenvironment. Positively charged residues near the conjugation site can promote stabilizing hydrolysis. 2. N-Substituent on Maleimide: The nature of the substituent on the maleimide nitrogen significantly impacts the rate of hydrolysis versus the retro-Michael reaction. N-alkyl maleimides are more prone to the retro-Michael reaction, while N-aryl maleimides tend to undergo faster, stabilizing hydrolysis. | 1. Site-Specific Conjugation: If possible, engineer conjugation sites in regions of the protein that may favor hydrolysis. 2. Choose the Right Maleimide: Select a maleimide derivative based on the desired stability profile for your application. For enhanced stability, N-aryl or other electron-withdrawing group-substituted maleimides are preferable. |
| Formation of Unwanted Side Products | 1. Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as lysine residues. 2. Thiazine Rearrangement: Conjugation to an N-terminal cysteine can sometimes lead to the formation of a more stable six-membered thiazine ring. | 1. Maintain Optimal pH: Strictly control the reaction pH to be within the 6.5-7.5 range to ensure chemoselectivity for thiols. 2. Analytical Characterization: Use techniques like HPLC and mass spectrometry to identify and characterize any unexpected products. If thiazine formation is observed and undesirable, consider alternative conjugation sites or strategies. |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about the retro-Michael addition in maleimide-thiol conjugates.
What is the retro-Michael addition and why is it a concern?
The retro-Michael addition is the reverse of the initial thiol-maleimide conjugation reaction. It results in the cleavage of the thioether bond, reforming the maleimide and the free thiol. This is a significant concern, especially for antibody-drug conjugates (ADCs), as it can lead to the premature release of the payload (drug) from the antibody. This premature release can decrease therapeutic efficacy and cause off-target toxicity.
What are the main factors that influence the stability of maleimide-thiol conjugates?
The stability of the thiosuccinimide linkage is primarily determined by the competition between two processes: the undesirable retro-Michael reaction and the desirable, stabilizing hydrolysis of the succinimide ring. Key factors influencing this balance include:
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pH: Higher pH (above 7.5) can increase the rate of both maleimide hydrolysis (before conjugation) and thiosuccinimide ring hydrolysis (after conjugation).
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Temperature: Higher temperatures can accelerate both the retro-Michael reaction and hydrolysis.
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Maleimide Structure: The substituent on the maleimide nitrogen plays a crucial role. Electron-withdrawing groups accelerate the stabilizing hydrolysis, while N-alkyl groups are more prone to the retro-Michael reaction.
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Local Protein Environment: The chemical environment surrounding the conjugation site can influence the stability of the adduct.
How can I improve the stability of my maleimide-thiol conjugate?
The most common and effective strategy is to promote the irreversible hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by:
-
Post-conjugation Hydrolysis: Intentionally treating the conjugate under basic conditions (pH 8.5-9.0) to induce ring opening.
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Using "Self-Hydrolyzing" Maleimides: These are designed with N-substituents that catalyze intramolecular hydrolysis after conjugation, leading to rapid stabilization.
What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability of maleimide-thiol conjugates.
| Parameter | Condition | Value | Significance | Reference |
| Reaction Rate (Thiol-Maleimide vs. Amine-Maleimide) | pH 7.0 | ~1,000 times faster for thiols | Demonstrates the high chemoselectivity of the reaction at neutral pH. | |
| Half-life of Ring-Opened Conjugates (SATEs) | pH 7.4, 37°C, in the presence of 5 mM GSSG | > 2 years | Shows the high stability of the hydrolyzed product against thiol exchange. | |
| Half-life of N-aminoethyl SITE Hydrolysis | pH 7.4, 37°C | ~0.4 hours | Illustrates the rapid hydrolysis and stabilization achievable with electron-withdrawing N-substituents. | |
| Half-life of N-alkyl SITEs Hydrolysis | pH 7.4, 37°C | > 1 week | Highlights the slow hydrolysis of conjugates made with common N-alkyl maleimides. | |
| Half-life of NEM-MPA Conjugate in 10 mM GSH | pH 7.4, 37°C | 20-80 hours | Indicates the timescale of retro-Michael reaction and thiol exchange for a model conjugate in a reducing environment. |
Experimental Protocols
Protocol 1: Assessment of Conjugate Stability in the Presence of Glutathione (GSH)
This protocol assesses the stability of a maleimide conjugate against thiol exchange in a physiologically relevant environment.
Materials:
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Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
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Quenching solution (e.g., 0.1% formic acid in acetonitrile)
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HPLC-MS system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the maleimide conjugate at a final concentration of 50 µM in PBS (pH 7.4).
-
Prepare a stock solution of GSH in PBS (pH 7.4).
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To initiate the stability study, add GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and half-life.
Protocol 2: Assessment of Succinimide Ring Hydrolysis Rate
This protocol is designed to evaluate the rate of the stabilizing hydrolysis reaction at different pH values.
Materials:
-
Maleimide conjugate of interest
-
Phosphate buffer at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
HPLC-MS system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent.
-
Prepare separate solutions of the conjugate at a final concentration of 50 µM in each of the different pH phosphate buffers.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots and analyze by HPLC-MS to quantify the remaining unhydrolyzed conjugate and the formation of the hydrolyzed product.
-
Calculate the rate of hydrolysis at each pH by plotting the concentration of the unhydrolyzed conjugate over time.
Visualizations
Caption: Competing pathways of maleimide-thiol adducts.
Caption: A logical workflow for troubleshooting conjugate instability.
References
Technical Support Center: Mal-amido-PEG9-amine Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-amido-PEG9-amine. Our goal is to help you overcome common challenges and ensure the success of your conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound for bioconjugation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Group: The maleimide group on this compound is susceptible to hydrolysis, especially at pH values above 7.5.[1][2][3] | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1] Maintain the reaction pH between 6.5 and 7.5.[1] |
| Presence of Competing Thiols: Buffers or reagents containing thiols (e.g., DTT, β-mercaptoethanol) will compete with your target molecule for reaction with the maleimide. | Use thiol-free buffers such as PBS, HEPES, or Tris. If a reducing agent like DTT is necessary, it must be removed by dialysis or desalting columns before adding the maleimide reagent. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended alternative as it does not contain a thiol group. | |
| Re-oxidation of Thiols on Target Molecule: Free thiols (-SH) on your target molecule can re-oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. | Degas all buffers to minimize oxygen exposure. Consider including a chelating agent like EDTA in your buffer to prevent metal-catalyzed oxidation. | |
| Non-specific Binding or Side Reactions | Reaction with Primary Amines: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to undesirable side products. | Strictly maintain the reaction pH in the optimal range of 6.5-7.5, where the reaction with thiols is about 1,000 times faster than with amines. |
| Incomplete Quenching of Unreacted Maleimide | Insufficient Quenching Reagent: The amount of quenching agent may not be enough to react with all the excess this compound. | Use a sufficient molar excess of a small molecule thiol like L-cysteine or β-mercaptoethanol to ensure all unreacted maleimide groups are capped. |
| Inadequate Reaction Time for Quenching: The quenching reaction may not have proceeded to completion. | Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction involving this compound?
A1: The primary purpose of quenching is to cap any unreacted maleimide groups on the this compound. This is crucial to prevent the unreacted linker from conjugating with other molecules in subsequent steps or applications, which could lead to non-specific labeling or undesired cross-linking.
Q2: What are the recommended reagents for quenching unreacted this compound?
A2: Small molecule thiols are the recommended reagents for quenching unreacted maleimides. Commonly used quenching agents include L-cysteine, β-mercaptoethanol (BME), and dithiothreitol (DTT).
Q3: At what concentration should I use the quenching reagent?
A3: To effectively quench the reaction, a final concentration of 10-20 mM of a thiol-containing reagent like β-mercaptoethanol or cysteine is typically recommended.
Q4: What is the optimal pH for the maleimide conjugation reaction?
A4: The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5. Within this pH range, the reaction with thiols is highly selective. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q5: Can I use a buffer containing primary amines, like Tris, for the conjugation reaction?
A5: While Tris buffer can be used, it is important to ensure the pH is maintained within the 6.5-7.5 range to minimize the reaction between the maleimide and the amine buffer itself. At pH values above 7.5, the reactivity of primary amines towards the maleimide increases.
Experimental Protocols
Protocol 1: Quenching Unreacted this compound
This protocol details the procedure for capping unreacted maleimide groups after a conjugation reaction.
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Prepare Quenching Solution: Prepare a 1 M stock solution of a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in a conjugation buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
-
Add Quenching Reagent: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to cap any unreacted maleimide groups.
-
Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
Purification: Proceed with the purification of your conjugate using methods such as size-exclusion chromatography or dialysis to remove the quenched this compound and excess quenching reagent.
| Parameter | Recommendation |
| Quenching Reagent | L-cysteine, β-mercaptoethanol |
| Final Concentration | 10-20 mM |
| Incubation Time | 15-30 minutes |
| Temperature | Room Temperature (20-25°C) |
Visualizations
Experimental Workflow for Quenching Unreacted Maleimide
Caption: Workflow for quenching unreacted this compound.
References
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing maleimide-thiol conjugation reactions, with a specific focus on the critical role of pH in ensuring reaction specificity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol reaction and why is it so important?
The optimal pH range for a maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] This range is critical for ensuring the high selectivity of the reaction for thiol groups (from cysteine residues) over other nucleophilic groups, such as amines (from lysine residues).[1][4] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.
Q2: What happens if the pH is too high (above 7.5)?
Above pH 7.5, the specificity of the maleimide for thiols decreases. The reactivity of primary amines towards the maleimide increases, which can lead to the formation of undesirable side-products and a lower yield of the intended conjugate. Additionally, the rate of maleimide hydrolysis, a side reaction that renders the maleimide inactive, significantly increases at higher pH values.
Q3: What happens if the pH is too low (below 6.5)?
Below a pH of 6.5, the concentration of the reactive thiolate anion (S⁻) decreases as the thiol group (-SH) remains predominantly protonated. This leads to a significant reduction in the reaction rate, making the conjugation process impractically slow.
Q4: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, it is essential to reduce disulfide bonds prior to maleimide conjugation. Maleimides react specifically with free thiol (-SH) groups. Disulfide bonds (-S-S-) are not reactive with maleimides. Therefore, any cysteine residues involved in disulfide bridges must be reduced to expose the free thiols for conjugation.
Q5: What is the best reducing agent to use for disulfide bond reduction?
Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent for maleimide conjugation. Unlike other common reducing agents like dithiothreitol (DTT), TCEP does not contain a thiol group and therefore will not compete with the protein's thiols for reaction with the maleimide. If DTT is used, it must be completely removed before the maleimide reagent is added, typically through dialysis or a desalting column.
Q6: What are common side reactions in maleimide-thiol conjugations and how can they be minimized?
Besides the reaction with amines at high pH, other side reactions include:
-
Maleimide Hydrolysis: The maleimide ring can be hydrolyzed to an unreactive maleamic acid, especially at pH values above 7.5. To minimize this, it is recommended to prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in an anhydrous organic solvent like DMSO or DMF.
-
Retro-Michael Reaction: The thioether bond formed can be reversible, leading to the detachment of the conjugated molecule. This can be a concern for in vivo applications, potentially causing "payload migration" in antibody-drug conjugates. Post-conjugation hydrolysis of the thiosuccinimide ring can increase stability.
-
Thiazine Rearrangement: When conjugating to an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at or above physiological pH. Performing the conjugation at a lower pH can help to prevent this side reaction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Reagent | Prepare fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Presence of Competing Thiols in Buffer | Use a thiol-free buffer such as PBS, HEPES, or Tris. If DTT was used for reduction, ensure its complete removal. | |
| Insufficient Reduction of Disulfide Bonds | Ensure complete reduction by using a 10-100 fold molar excess of a suitable reducing agent like TCEP. | |
| Re-oxidation of Free Thiols | Degas all buffers and consider working under an inert gas (e.g., nitrogen, argon). Including a chelating agent like EDTA in the buffer can also help. | |
| Non-specific Labeling | Reaction pH is too High | Lower the reaction pH to the optimal range of 6.5-7.5 to minimize reaction with amines. |
| Loss of Conjugated Molecule | Retro-Michael Reaction | After conjugation, consider a step to hydrolyze the thiosuccinimide ring to a more stable succinamic acid thioether. |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction | Key Considerations |
| < 6.5 | Very slow reaction with thiols | The concentration of the reactive thiolate anion is too low for efficient conjugation. |
| 6.5 - 7.5 | Chemoselective reaction with thiols | Optimal range for specificity. The reaction with thiols is ~1,000 times faster than with amines at pH 7.0. |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | Loss of chemoselectivity, leading to non-specific labeling. |
| > 8.5 | Increased rate of maleimide hydrolysis | The maleimide group becomes a non-reactive maleamic acid. |
Table 2: Half-life of Maleimide and Thiosuccinimide Derivatives
| Compound | Condition | Half-life (t1/2) |
| N-phenyl maleimide (unconjugated) | pH 7.4 | ~55 minutes |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours |
| ADC with "self-hydrolysing" maleimide | pH 7.4, 22°C | 2.0 - 2.6 hours |
Data compiled from various sources.
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.
-
To prevent re-oxidation of thiols, buffers can be degassed by applying a vacuum or by bubbling with an inert gas like nitrogen or argon.
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate the mixture for 20-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate at room temperature for 1-2 hours or overnight at 4°C for sensitive proteins.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and byproducts using size exclusion chromatography (e.g., a gel filtration column), dialysis, or tangential flow filtration.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol can be used to determine the concentration of free thiols in a protein sample before and after a reduction step.
-
Prepare Ellman's Reagent Solution: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 10 mM.
-
Prepare Protein Sample: Dissolve the protein in the reaction buffer to a known concentration.
-
Reaction: Add the Ellman's Reagent solution to the protein sample.
-
Incubation: Incubate the mixture for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: Calculate the concentration of thiol groups using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹ at 412 nm).
Visualizations
Caption: Experimental workflow for maleimide-thiol protein conjugation.
Caption: Impact of pH on the specificity of the maleimide-thiol reaction.
References
stability issues with maleimide-based ADC linkers in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with maleimide-based Antibody-Drug Conjugate (ADC) linkers in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for maleimide-based ADC linkers in vivo?
A1: The primary cause of instability for maleimide-based ADC linkers in vivo is the reversibility of the thiol-maleimide conjugation, known as the retro-Michael reaction.[1][2][3] This reaction can lead to the deconjugation of the drug-linker from the antibody's cysteine residue. Once deconjugated, the maleimide-containing drug-linker can react with other thiol-containing molecules in the circulation, such as serum albumin and glutathione, a phenomenon referred to as "payload migration."[1] This premature payload release can lead to reduced efficacy and off-target toxicity.
Q2: What is the difference between the retro-Michael reaction and hydrolysis of the maleimide linker?
A2: The retro-Michael reaction and hydrolysis are two competing processes that affect the stability of the thiosuccinimide ring formed after conjugation.
-
Retro-Michael Reaction: This is a bond-breaking process that reverses the initial conjugation, leading to the detachment of the drug-linker from the antibody. This is the primary pathway for linker instability.
-
Hydrolysis: This is a bond-forming process where the succinimide ring reacts with water to form a stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, thus "locking" the payload onto the antibody and enhancing the stability of the ADC.
Q3: What factors can influence the stability of a maleimide-based ADC linker?
A3: Several factors can influence the stability of the maleimide-based linker in vivo:
-
Local Protein Microenvironment: The chemical environment surrounding the conjugated cysteine on the antibody can significantly impact stability. For instance, the presence of nearby positively charged amino acid residues can accelerate the desirable hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.
-
Linker Chemistry: The specific chemical structure of the linker adjacent to the maleimide can influence the rate of the retro-Michael reaction versus hydrolysis.
-
Thiol pKa: The acidity (pKa) of the cysteine thiol group involved in the conjugation can affect the stability of the resulting thioether bond.
Q4: What are the consequences of maleimide linker instability in vivo?
A4: The instability of maleimide-based linkers can have significant negative consequences for an ADC's therapeutic performance:
-
Reduced Efficacy: Premature release of the cytotoxic payload before the ADC reaches the target tumor cells results in a lower concentration of the drug at the site of action, thereby diminishing the anti-tumor effect.
-
Off-Target Toxicity: The released drug-linker can circulate systemically and bind to other proteins, such as serum albumin, leading to the delivery of the potent cytotoxic agent to healthy tissues and causing off-target toxicity.
-
Unfavorable Pharmacokinetics: The deconjugation of the drug-linker can alter the pharmacokinetic profile of the ADC, often leading to faster clearance from the body.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with maleimide-based ADC linkers.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant loss of payload in in vitro plasma stability assay. | Retro-Michael Reaction: The thioether bond is reverting, leading to deconjugation. | 1. Promote Hydrolysis: After the initial conjugation reaction at a neutral pH (6.5-7.5), consider adjusting the pH of the conjugate solution to 8.5-9.0 and incubating to facilitate the hydrolysis of the succinimide ring. This will create a more stable, irreversible bond. 2. Utilize Stabilized Maleimides: Consider using "self-hydrolysing" maleimides or next-generation maleimides (NGMs) designed for enhanced stability. These reagents are engineered to rapidly hydrolyze post-conjugation or to re-bridge disulfide bonds, respectively. |
| High background signal or off-target effects in in vivo animal studies. | Payload Migration: The released drug-linker is binding to other proteins in circulation, such as albumin. | 1. Assess Linker Stability: Perform a thorough in vitro plasma stability assay before moving to in vivo models to quantify the extent of deconjugation. 2. Improve Linker Stability: Implement the strategies mentioned above to stabilize the linker. A more stable linker will minimize payload migration. 3. Investigate Alternative Linkers: Explore alternative conjugation chemistries that are less susceptible to thiol exchange, such as those based on thiol-ene reactions or sulfones. |
| Inconsistent drug-to-antibody ratio (DAR) in different batches. | Incomplete Conjugation or Instability during Storage: This can be due to oxidized thiols or linker instability over time. | 1. Ensure Complete Reduction: Before conjugation, treat the antibody with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure all target cysteine residues have free thiols available for reaction. Remove the reducing agent before adding the maleimide reagent. 2. Optimize Conjugation pH: Perform the thiol-maleimide reaction at a pH between 6.5 and 7.5 for optimal efficiency. 3. Stabilize for Storage: After purification, consider conditions that promote hydrolysis to stabilize the conjugate for long-term storage. |
Quantitative Data Summary
The stability of ADC linkers is a critical parameter. The following table summarizes comparative stability data for different linker technologies based on the percentage of intact conjugate remaining after incubation in human plasma.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference(s) |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene reaction) | ADC in human plasma | 7 | >90% |
Key Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from various species.
Methodology:
-
Preparation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. Common analytical techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and conjugated antibody.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR) and quantify the free payload.
-
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC in an appropriate animal model.
Methodology:
-
Administration: Administer a single intravenous dose of the ADC to an animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Analysis: Quantify the concentration of the total antibody and the intact ADC in the plasma samples over time using validated analytical methods like ELISA or LC-MS.
Visualizations
Caption: Competing pathways of maleimide-based ADC linkers in vivo.
Caption: Experimental workflow for an in vitro plasma stability assay.
Caption: A logical flowchart for troubleshooting ADC stability issues.
References
Validation & Comparative
A Researcher's Guide to Protein Labeling: Maleimide-PEG vs. NHS Ester Chemistry
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating function, tracking interactions, and developing novel therapeutics. The choice of conjugation chemistry is a critical decision that dictates the specificity, stability, and ultimate success of the experiment. This guide provides an objective, data-driven comparison between two of the most prevalent strategies: thiol-reactive maleimide chemistry, represented by reagents like Mal-amido-PEG9-amine, and amine-reactive N-Hydroxysuccinimide (NHS) ester chemistry.
Executive Summary: Key Differences at a Glance
The fundamental difference lies in the target amino acid residue. Maleimide chemistry selectively targets the sulfhydryl group (-SH) on cysteine residues, while NHS ester chemistry targets the primary amines (-NH2) found on lysine residues and the protein's N-terminus. This distinction has significant implications for reaction specificity, control over the degree of labeling, and potential impact on protein function.
Maleimide-based bioconjugation is noted for its high selectivity, as cysteine is a relatively rare amino acid, allowing for precise, site-specific labeling.[1] In contrast, NHS esters react with the much more abundant lysine residues, which can result in a heterogeneous population of labeled proteins and potentially disrupt functionally important sites.[2][3]
Comparative Performance Data
The selection of a labeling reagent is a trade-off between specificity, reaction conditions, and the stability of the resulting conjugate. The following table summarizes the key performance characteristics of maleimide and NHS ester chemistries.
| Feature | This compound (Maleimide Chemistry) | NHS Ester |
| Target Residue | Thiol group of Cysteine (-SH) | Primary amine of Lysine (-NH₂) and N-terminus |
| Reaction Type | Michael Addition | Acylation |
| Resulting Bond | Thioether Bond | Amide Bond |
| Optimal Reaction pH | 6.5 - 7.5[4][5] | 7.2 - 9.0 |
| Reaction Speed | Fast (minutes to a few hours) | Fast (0.5 to 4 hours) |
| Specificity | High (targets less abundant Cysteine residues) | Low (targets abundant Lysine residues) |
| Bond Stability | Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols. | Highly stable and irreversible. |
| Key Advantage | Site-specific labeling for homogenous conjugates. | Simple, robust reaction for general protein labeling. |
| Key Disadvantage | Requires accessible, free thiols (may need disulfide reduction). Potential for bond reversal. | Can lead to heterogeneous products; may inactivate protein if lysines are in the active site. |
| Competing Reaction | Reaction with amines at pH > 7.5. | Hydrolysis of the ester group, which increases with pH. |
Reaction Mechanisms and Experimental Workflow
Understanding the chemical reactions and the overall experimental process is crucial for successful protein labeling.
Reaction Mechanisms
The diagram below illustrates the distinct chemical reactions for maleimide and NHS ester chemistries. The maleimide group undergoes a Michael addition with a thiol, while the NHS ester reacts with a primary amine via nucleophilic acyl substitution to form a stable amide bond.
Caption: Reaction mechanisms for Maleimide and NHS ester protein labeling.
General Experimental Workflow
Caption: General experimental workflows for Maleimide and NHS ester labeling.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should optimize reagent concentrations and reaction times for their specific protein and label.
Protocol 1: Maleimide Labeling of Protein Thiols
This protocol is adapted for labeling proteins with maleimide-functionalized reagents like this compound.
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, amine-free buffer such as PBS or HEPES at pH 7.0-7.5. Degassing is critical to prevent re-oxidation of thiols.
-
If cysteines are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-60 minutes at room temperature. Note: Avoid DTT or BME if subsequent purification steps cannot efficiently remove them, as they will compete for the maleimide reagent.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous organic solvent like DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide stock solution to the stirring protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted maleimide reagent and byproducts by size-exclusion chromatography (gel filtration) or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the label at its specific absorbance maximum.
-
Protocol 2: NHS Ester Labeling of Protein Amines
This protocol provides a general procedure for labeling proteins with NHS esters.
-
Protein Preparation:
-
Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) at a pH between 7.2 and 8.5. A common choice is 0.1 M sodium bicarbonate, pH 8.3. Do not use Tris or glycine buffers as they contain primary amines that will compete with the reaction.
-
The protein concentration should ideally be between 2.5-10 mg/mL to ensure efficient labeling.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the NHS ester reagent in an anhydrous organic solvent like DMSO or DMF.
-
Add a 5-20 fold molar excess of the NHS ester stock solution to the stirring protein solution. The optimal ratio depends on the protein concentration and desired DOL.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Quenching and Purification:
-
(Optional) Stop the reaction by adding a quenching buffer with a high concentration of primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column or dialysis.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry, similar to the maleimide protocol.
-
Conclusion: Making the Right Choice
The choice between this compound and an NHS ester for protein labeling is driven by the experimental goal.
-
Choose Maleimide Chemistry when site-specificity is paramount. If your protein has a unique, accessible cysteine residue away from its active site, maleimide labeling will produce a homogenous, well-defined conjugate. This is particularly advantageous in structural biology, FRET studies, and the creation of antibody-drug conjugates (ADCs) where precise placement of the payload is critical.
-
Choose NHS Ester Chemistry for general-purpose labeling where a high degree of conjugation is desired and site-specificity is less critical. It is a robust and straightforward method for attaching fluorescent dyes or biotin for applications like western blotting, ELISA, and flow cytometry, provided that modification of lysine residues does not inactivate the protein.
Ultimately, a thorough understanding of your protein's structure and functional sites, combined with the specific requirements of your downstream application, will guide the selection of the most suitable labeling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
The Balancing Act: How PEG Linker Length Dictates the Success of Antibody-Drug Conjugates
A comprehensive analysis of how varying polyethylene glycol (PEG) linker lengths in Antibody-Drug Conjugates (ADCs) can significantly influence their therapeutic efficacy, stability, and pharmacokinetic profiles. This guide offers researchers, scientists, and drug development professionals a comparative look at the performance of ADCs with different PEG linker lengths, supported by experimental data and detailed methodologies.
The design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index.[1] Among the various strategies, the incorporation of polyethylene glycol (PEG) linkers has gained prominence for its ability to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a key variable that can be fine-tuned to optimize an ADC's performance, striking a delicate balance between enhanced pharmacokinetics and potent cytotoxicity.[1][2]
Hydrophobic payloads, while potent, can induce aggregation and rapid clearance of ADCs from circulation. Hydrophilic PEG linkers can counteract this, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1][3] This guide delves into the comparative analysis of different PEG linker lengths, providing a clear overview of their impact on key performance metrics.
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation. However, general trends observed across multiple studies can guide the design of next-generation ADCs. The following tables summarize quantitative data from various preclinical studies, comparing key performance metrics across different PEG linker lengths.
| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Clearance | Reference |
| Non-PEGylated | ~4 | High Potency | Suboptimal | High | |
| Short PEG (e.g., PEG2, PEG4) | 4-8 | High Potency | Moderate | Moderate to High | |
| Medium PEG (e.g., PEG8, PEG12) | 4-8 | Moderate Potency | High | Low | |
| Long PEG (e.g., PEG24) | 4-8 | Lower Potency | High | Low | |
| Very Long PEG (e.g., 4kDa, 10kDa) | Not Specified | Significantly Reduced Potency | Improved (due to half-life extension) | Very Low |
Key Observations:
-
Pharmacokinetics: A clear trend shows that increasing PEG linker length leads to decreased plasma clearance and longer plasma half-life. This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance. Studies have shown that ADC exposure increases with PEG size up to a certain point, such as PEG8, after which further increases in length have a minimal impact on exposure.
-
In Vivo Efficacy: The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. Prolonged circulation allows for greater accumulation of the ADC in tumor tissue. For instance, ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to those with shorter PEG chains.
-
In Vitro Cytotoxicity: There can be a trade-off between improved pharmacokinetics and in vitro potency. Some studies have reported that longer PEG chains can lead to a reduction in in vitro cytotoxicity. For example, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker. This highlights that the effect of the PEG linker on in vitro potency can be dependent on the specific targeting moiety, payload, and overall ADC design.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of ADC structure, experimental workflows, and the logical relationships between PEG linker length and ADC performance.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Caption: Relationship between PEG linker length and key ADC properties.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by SEC.
-
In Vitro Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting cell viability against ADC concentration.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using appropriate software.
In Vivo Efficacy Study (Xenograft Model)
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered with ADCs of varying PEG linker lengths, a vehicle control, and a non-targeting ADC control.
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
References
Characterizing Mal-amido-PEG9-amine Conjugates: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. This guide provides a comparative overview of analytical methods for the characterization of biomolecules conjugated with Mal-amido-PEG9-amine, a heterobifunctional linker. This linker contains a maleimide group for selective conjugation to thiol groups (e.g., cysteine residues) and a terminal amine for further functionalization, connected by a discrete nine-unit polyethylene glycol (PEG) chain. The defined length of the PEG spacer allows for the creation of more homogeneous conjugate populations compared to traditional polydisperse PEG reagents.
This guide will delve into the primary analytical techniques used for the characterization of these conjugates, offering a comparison of their capabilities, and providing detailed experimental protocols and workflow visualizations.
Comparative Analysis of Analytical Techniques
A variety of analytical methods are employed to characterize this compound conjugates, each providing unique insights into the structure, purity, and heterogeneity of the final product. The choice of technique depends on the specific information required, from confirming covalent attachment to quantifying the distribution of species.
Table 1: Comparison of Key Analytical Methods
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirms covalent conjugation. - Determines accurate molecular weight of the conjugate. - Identifies the degree of PEGylation.[1] - Can help locate the site of PEGylation.[2] | - High sensitivity and accuracy. - Provides detailed structural information.[1] | - Can be complex for heterogeneous mixtures.[1] - High salt content in buffers can interfere with analysis.[3] |
| SEC-MALS | Separates molecules based on hydrodynamic volume, followed by light scattering to determine molar mass. | - Measures absolute molar mass. - Quantifies aggregation and impurities. - Determines conjugate valency and stoichiometry. | - Does not rely on column calibration standards. - Provides information on the solution behavior of the conjugate. | - Requires accurate refractive index increments and UV absorbance coefficients for the components. |
| RP-HPLC | Separates molecules based on hydrophobicity. | - Assesses purity of the conjugate. - Resolves different PEGylated species. - Quantifies unreacted starting materials. | - High resolution and reproducibility. - Widely available instrumentation. | - The attached PEG can influence the separation in complex ways. |
| HIC | Separates molecules based on hydrophobicity under non-denaturing conditions. | - Determines the drug-to-antibody ratio (DAR) in ADCs. - Characterizes the heterogeneity of the conjugate population. | - Analysis is performed under mild conditions that preserve the native structure. | - Incompatible with MS due to non-volatile salts. - May not separate positional isomers. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Confirms the structure of the linker and the conjugate. - Can determine the molecular weight and purity of the PEG linker. | - Provides detailed structural information in solution. | - Lower sensitivity compared to MS. - Can be complex for large biomolecules. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules. | - Confirms the formation of the thioether bond and any subsequent amide bond formation. | - Rapid and non-destructive. | - Provides information on functional groups, not detailed structure. - Can be difficult to interpret in complex biological samples. |
Table 2: Performance Comparison of Analytical Methods (Illustrative Data)
| Parameter | Mass Spectrometry (ESI-MS) | SEC-MALS | RP-HPLC | HIC |
| Resolution | High (at the molecular level) | Medium (for size variants) | High (for isoforms) | High (for DAR species) |
| Sensitivity | High (picomole to femtomole) | Medium (microgram) | High (nanogram) | Medium (microgram) |
| Analysis Time | ~10-30 minutes | ~20-40 minutes | ~15-60 minutes | ~20-60 minutes |
| Quantitative Accuracy | Semi-quantitative to quantitative | High | High | High |
| Structural Information | High | Medium | Low | Low |
Experimental Protocols
The following protocols provide a general framework for the characterization of this compound conjugates. Optimization will be required based on the specific properties of the biomolecule and the conjugate.
Mass Spectrometry Protocol for a this compound Conjugated Peptide (LC-ESI-MS)
-
Sample Preparation: Desalt the conjugate sample using a suitable method like a C4 ZipTip or dialysis to remove non-volatile salts. Reconstitute the sample in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 500-4000.
-
-
Data Analysis: Deconvolute the resulting spectrum to determine the zero-charge mass of the conjugate and confirm the addition of the this compound linker.
SEC-MALS Protocol for Purity and Aggregation Analysis
-
Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-2 mg/mL and filter through a 0.1 µm filter.
-
Chromatography:
-
Column: SEC column suitable for the molecular weight range of the conjugate (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (pH 7.4).
-
Flow Rate: 0.5 mL/min.
-
-
Detection:
-
MALS Detector: Wyatt DAWN or similar.
-
Refractive Index (RI) Detector: Wyatt Optilab or similar.
-
UV Detector: 280 nm.
-
-
Data Analysis: Use software like ASTRA to calculate the absolute molecular weight, polydispersity, and percentage of aggregates across the elution peak.
HIC Protocol for DAR Determination of an Antibody Conjugate
-
Sample Preparation: Dilute the conjugate in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatography:
-
Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the average DAR by taking the weighted average of the peak areas.
Mandatory Visualizations
The following diagrams illustrate the conjugation and analytical workflows.
Caption: Workflow for the conjugation of a thiol-containing biomolecule with this compound.
Caption: General analytical workflow for the characterization of this compound conjugates.
References
A Comparative Guide to Site-Specific Conjugation: Validating Mal-amido-PEG9-amine and its Alternatives
For researchers, scientists, and drug development professionals, the precise and stable linkage of payloads to biomolecules is paramount. In the realm of bioconjugation, particularly for the synthesis of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of site-specific conjugation using Mal-amido-PEG9-amine, a heterobifunctional linker, against alternative strategies. We will delve into supporting experimental data, detailed protocols, and visualizations to facilitate an informed selection process.
The Central Role of the Linker in Bioconjugation
The linker in a bioconjugate is not merely a passive connector; it profoundly influences the stability, solubility, pharmacokinetics, and mechanism of action of the final product. This compound is a popular choice, featuring a maleimide group for thiol-reactive conjugation (e.g., to cysteine residues on an antibody) and an amine group for attachment of a payload, separated by a 9-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances hydrophilicity, which can improve solubility, reduce aggregation, and prolong circulation time.
However, the traditional maleimide-thiol linkage, while widely used, has known stability issues, primarily the susceptibility to a retro-Michael reaction in vivo. This can lead to premature release of the payload, resulting in off-target toxicity and reduced therapeutic efficacy. Consequently, a range of alternative linkers and conjugation strategies have been developed to address these limitations.
Comparative Analysis of Linker Technologies
The selection of a linker technology is a trade-off between reaction efficiency, stability, and the desired release mechanism. Below is a comparative overview of this compound and its alternatives.
| Linker Technology | Conjugation Chemistry | Key Advantages | Key Disadvantages |
| This compound | Michael addition of maleimide to a thiol (cysteine). | High reactivity, well-established protocols, PEG spacer improves solubility and PK. | Potential for retro-Michael reaction leading to payload loss, succinimide ring instability. |
| Self-Stabilizing Maleimides | Michael addition followed by hydrolysis of the succinimide ring. | Increased stability compared to traditional maleimides, reduced payload shedding. | Requires an additional hydrolysis step, which may need optimization. |
| Maleamic Methyl Ester | Michael addition to a thiol. | One-step conjugation leading to a stable, ring-opened structure, improved plasma stability. | Newer technology, less established than traditional maleimides. |
| Sulfone Linkers | Reaction with thiols. | Forms a stable thioether bond, not susceptible to retro-Michael reaction, improved serum stability. | May have slower reaction kinetics compared to maleimides. |
| Disulfide Linkers | Disulfide exchange with a thiol. | Reductively cleavable in the intracellular environment, enabling controlled payload release. | Less stable in circulation compared to non-cleavable linkers. |
Quantitative Data Comparison
Table 1: In Vitro Stability of Different Linker Types
| Linker Type | Assay Condition | % Payload Remaining after 72h | Reference |
| Conventional Maleimide | Human Plasma at 37°C | ~20% (conjugation site dependent) | [1][2] |
| Sulfone | Human Plasma at 37°C | ~60-80% (conjugation site dependent) | [1][2] |
| Maleamic Methyl Ester | Albumin Solution at 37°C (14 days) | ~96.2% | [3] |
| Conventional Maleimide | Albumin Solution at 37°C (14 days) | ~86.7% |
Table 2: Impact of PEG Linker Length on In Vivo Performance
The length of the PEG chain significantly influences the pharmacokinetic properties of the bioconjugate.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart |
Experimental Protocols
Detailed methodologies are essential for the successful validation and comparison of different conjugation strategies.
Protocol 1: Site-Specific Conjugation of an Antibody with this compound
1. Antibody Reduction:
-
Prepare the antibody solution (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.2.
-
Add a 10-20 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the reaction mixture for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS with 1 mM EDTA, pH 7.2.
2. Drug-Linker Preparation:
-
Dissolve the amine-containing payload and a 1.5-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 2-fold molar excess of NHS (N-hydroxysuccinimide) in an anhydrous organic solvent like DMF or DMSO.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid of the payload.
-
Add the this compound to the activated payload solution and react to form the drug-linker construct.
3. Conjugation to the Antibody:
-
Dissolve the purified drug-linker construct in DMSO to a concentration of 10 mM.
-
Add a 5-10 fold molar excess of the drug-linker solution to the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration.
4. Purification and Characterization:
-
Purify the resulting Antibody-Drug Conjugate (ADC) using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Protocol 2: Assessment of ADC Stability in Human Plasma
1. Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in human plasma.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
2. Analysis:
-
Analyze the collected aliquots by a suitable method to determine the amount of conjugated payload remaining. This can be done by:
-
SDS-PAGE: For fluorescently labeled payloads, the gel can be imaged to visualize the amount of label remaining on the antibody chains.
-
HIC-HPLC: This method separates ADC species based on their hydrophobicity, which correlates with the DAR. A decrease in the average DAR over time indicates payload loss.
-
LC-MS: Can be used to identify and quantify the different ADC species and any released payload.
-
Visualizing the Conjugation Workflow and Linker Instability
To better understand the processes involved, the following diagrams illustrate the experimental workflow for ADC creation and the mechanism of maleimide instability.
Conclusion
The validation of a site-specific conjugation strategy requires a thorough evaluation of its efficiency, the stability of the resulting conjugate, and its performance in relevant biological assays. This compound represents a well-established and versatile linker, with the PEG component offering clear advantages for improving the pharmacokinetic properties of bioconjugates.
However, the inherent instability of the conventional maleimide-thiol linkage is a significant drawback. For applications requiring high in vivo stability, alternative technologies such as self-stabilizing maleimides, maleamic methyl esters, or sulfone-based linkers present compelling advantages, as supported by comparative stability data. The choice of the optimal linker will ultimately depend on the specific requirements of the application, balancing factors such as the nature of the payload, the desired release mechanism, and the required in vivo stability. The experimental protocols and comparative data provided in this guide serve as a foundation for making an informed and rational decision in the design and development of next-generation bioconjugates.
References
A Researcher's Guide to Mass Spectrometry for PEGylated Protein Analysis
A comparative overview of leading analytical strategies for the characterization of PEGylated protein therapeutics, supported by experimental data and detailed protocols.
In the landscape of biopharmaceuticals, PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of protein drugs. This modification can improve a drug's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. However, the inherent heterogeneity of PEG polymers and the complexity of the resulting PEGylated protein conjugates present significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biomolecules.
This guide provides a comparative overview of the primary mass spectrometry-based strategies for the analysis of PEGylated proteins: top-down, middle-down, and bottom-up proteomics. We will delve into the principles of each approach, present a comparison of their performance based on available data, and provide detailed experimental protocols for key methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of PEGylated protein analysis.
Unraveling Complexity: A Comparison of Analytical Strategies
The choice of a mass spectrometry strategy for analyzing PEGylated proteins depends on the specific analytical goal, whether it's determining the overall molecular weight and PEG distribution, identifying the sites of PEGylation, or quantifying the extent of modification. Each approach offers distinct advantages and limitations.
Top-Down Analysis: A Holistic View of the Intact Conjugate
Top-down proteomics involves the direct analysis of the intact PEGylated protein by mass spectrometry. This approach provides a global snapshot of the molecule, revealing the distribution of different PEGylated species (e.g., mono-, di-, poly-PEGylated) and the overall heterogeneity of the sample.
Key Advantages:
-
Provides information on the entire protein, including the combination of different modifications.
-
Preserves the context of post-translational modifications (PTMs) in relation to each other.
-
Avoids potential artifacts introduced during enzymatic digestion.
Key Limitations:
-
Requires high-resolution mass spectrometers to analyze large, complex molecules.
-
Can be challenging to fragment large proteins effectively for sequence information.
-
Data analysis can be complex due to the presence of multiple charge states and overlapping isotopic distributions.
Bottom-Up Analysis: Pinpointing the Sites of Modification
In bottom-up proteomics, the PEGylated protein is enzymatically digested into smaller peptides prior to MS analysis. This approach is the most mature and widely used for protein identification and the localization of PTMs, including PEGylation sites.
Key Advantages:
-
Excellent for identifying the specific amino acid residues where PEG is attached.
-
Compatible with a wide range of mass spectrometers and well-established workflows.
-
Extensive software tools are available for data analysis.
Key Limitations:
-
Loses information about the connectivity of modifications on the intact protein.
-
Enzymatic digestion can be inefficient for heavily PEGylated proteins.
-
PEGylated peptides can be difficult to detect due to their size and altered ionization properties.
Middle-Down Analysis: Bridging the Gap
Middle-down proteomics offers a compromise between the top-down and bottom-up approaches. The PEGylated protein is subjected to limited proteolysis, generating larger peptide fragments (typically 3-25 kDa). This strategy retains some of the contextual information lost in bottom-up analysis while being more amenable to fragmentation than the intact protein.
Key Advantages:
-
Provides information on the co-occurrence of multiple modifications within a larger peptide fragment.
-
Reduces the complexity of the sample compared to top-down analysis, simplifying data interpretation.
-
Can achieve higher sequence coverage than top-down analysis for large proteins.
Key Limitations:
-
Requires careful optimization of the limited proteolysis step.
-
Data analysis can be more complex than for traditional bottom-up data.
-
May not be suitable for all PEGylated proteins, depending on their structure and the distribution of cleavage sites.
Performance Comparison of Mass Spectrometry Platforms
| Mass Analyzer | Key Strengths for PEGylated Protein Analysis | Key Limitations |
| Time-of-Flight (TOF) | High mass range, good for intact mass determination of large PEGylated proteins.[1] | Lower resolution compared to Orbitrap, which can make it difficult to resolve complex isotopic patterns of heterogeneous PEG conjugates.[2] |
| Orbitrap | Very high resolution and mass accuracy, enabling the resolution of complex isotopic distributions and confident identification of different PEGylated species.[2][3] | Can have a lower mass range compared to some TOF instruments, although newer models have extended mass range capabilities. |
| Quadrupole Time-of-Flight (Q-TOF) | Combines the precursor ion selection capabilities of a quadrupole with the high mass accuracy and resolution of a TOF analyzer, making it suitable for both intact mass analysis and fragmentation-based approaches.[4] | Resolution is generally lower than that of an Orbitrap. |
| Triple Quadrupole (QQQ) | Excellent for targeted quantification of specific PEGylated peptides in bottom-up workflows due to its high sensitivity and selectivity in selected reaction monitoring (SRM) mode. | Not suitable for high-resolution analysis of intact PEGylated proteins or for discovery-based proteomics. |
Experimental Workflows and Protocols
To provide practical guidance, this section outlines a general experimental workflow for the mass spectrometry analysis of PEGylated proteins and provides example protocols for each of the three main analytical strategies.
General Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of a PEGylated protein, from sample preparation to data analysis.
Protocol 1: Top-Down Analysis of Intact PEGylated G-CSF using LC-ESI-Q-TOF MS
This protocol is adapted from a technical note by SCIEX for the analysis of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF).
1. Sample Preparation:
-
Dissolve the PEGylated G-CSF standard in a buffer suitable for mass spectrometry (e.g., 10 mM ammonium acetate). The final protein concentration should be approximately 1 mg/mL.
-
Desalt the sample using a suitable method, such as repeated buffer exchange with 10 mM ammonium acetate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 10 kDa).
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase column suitable for protein separations (e.g., a C4 column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Post-column Infusion: To reduce charge state complexity, infuse a solution of 0.2% triethylamine (TEA) in 50:50 acetonitrile:water post-column at a low flow rate (e.g., 10 µL/min).
3. Mass Spectrometry (MS) Parameters (Q-TOF):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Capillary Voltage: 4500 V.
-
Source Temperature: 350 °C.
-
Mass Range: m/z 1000-5000.
-
Data Acquisition: Acquire data in MS-only mode for intact mass analysis.
4. Data Analysis:
-
Use a deconvolution algorithm to convert the multiply charged spectrum into a zero-charge mass spectrum to determine the molecular weight distribution of the PEGylated G-CSF.
Protocol 2: Bottom-Up Analysis for PEGylation Site Identification using LC-MS/MS
This protocol provides a general framework for the bottom-up analysis of a PEGylated protein.
1. Sample Preparation:
-
Reduction and Alkylation: Reduce disulfide bonds in the protein by incubating with dithiothreitol (DTT) at 56°C for 30 minutes. Alkylate the free cysteines with iodoacetamide in the dark at room temperature for 30 minutes.
-
Digestion: Perform an in-solution digestion using a protease such as trypsin. The protein-to-enzyme ratio is typically 50:1 (w/w). Incubate overnight at 37°C.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar device.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for separating a complex peptide mixture, for example, 2-40% B over 60 minutes.
-
Flow Rate: 300 nL/min for nano-LC.
3. Mass Spectrometry (MS/MS) Parameters (Orbitrap):
-
Ionization Mode: Positive ESI.
-
MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 60,000 over a mass range of m/z 350-1800.
-
MS2 Scan (Data-Dependent Acquisition): Select the top 10 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS/MS scans in the Orbitrap at a resolution of 15,000.
-
Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to increase the number of unique peptides identified.
4. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
-
Specify the PEG modification as a variable modification in the search parameters to identify PEGylated peptides and their corresponding attachment sites.
Protocol 3: Middle-Down Analysis of a PEGylated Antibody-Drug Conjugate (ADC) using LC-MS
This protocol is a conceptualized procedure for the middle-down analysis of an ADC with a PEG linker.
1. Sample Preparation:
-
Limited Proteolysis: Use an enzyme like IdeS to cleave the antibody into F(ab')2 and Fc fragments. For further fragmentation into ~25 kDa subunits, additional reduction of disulfide bonds may be necessary.
-
Sample Cleanup: Desalt the resulting large peptides using a method appropriate for their size, such as size-exclusion chromatography or a centrifugal filter with a suitable MWCO.
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase column with a larger pore size (e.g., 300 Å) suitable for separating large peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient optimized for the separation of large, hydrophobic fragments.
3. Mass Spectrometry (MS) Parameters (Orbitrap with ETD):
-
Ionization Mode: Positive ESI.
-
MS1 Scan: Acquire full MS scans in the Orbitrap at high resolution to characterize the different drug-to-antibody ratio (DAR) species of the subunits.
-
MS2 Scan: Use Electron Transfer Dissociation (ETD) for fragmentation of the large, multiply charged precursor ions to obtain sequence information and localize the PEG-drug conjugation site. ETD is often preferred for large peptides as it can provide more extensive fragmentation than CID or HCD.
4. Data Analysis:
-
Deconvolute the MS1 spectra to determine the mass of the different subunits and their drug-loaded variants.
-
Manually or with specialized software, analyze the MS/MS spectra to map the fragmentation pattern and pinpoint the site of PEGylation.
Conclusion
The mass spectrometry analysis of PEGylated proteins is a multifaceted endeavor that requires careful consideration of the analytical goals and the available instrumentation. Top-down, middle-down, and bottom-up approaches each provide unique and complementary information. While top-down analysis offers a holistic view of the intact conjugate, bottom-up methods excel at pinpointing modification sites. Middle-down analysis serves as a valuable bridge between these two extremes.
The continued development of high-resolution mass spectrometers and advanced fragmentation techniques is pushing the boundaries of what is possible in the characterization of these complex and important therapeutic molecules. By selecting the appropriate analytical strategy and carefully optimizing experimental parameters, researchers can gain the detailed structural insights necessary to ensure the safety and efficacy of PEGylated protein drugs.
References
A Comparative Guide to the Stability of Maleimide vs. Click Chemistry Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a therapeutic payload to a biologic, such as in an antibody-drug conjugate (ADC), is a critical determinant of the conjugate's efficacy and safety profile. Premature cleavage of the linker in circulation can lead to off-target toxicity and a reduced therapeutic window. This guide provides an objective comparison of the stability of two widely used linker technologies: traditional maleimide-based linkers and the more recent click chemistry-based linkers, supported by experimental data and detailed methodologies.
Executive Summary
Maleimide-based linkers, which react with thiols to form a thiosuccinimide bond, have been a mainstay in bioconjugation. However, this linkage is susceptible to a retro-Michael reaction in the presence of endogenous thiols, leading to premature payload release. Strategies to mitigate this instability, such as promoting hydrolysis of the succinimide ring, have led to the development of more stable "next-generation" maleimides.
Click chemistry, encompassing copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, forms a highly stable triazole linkage. This bioorthogonal chemistry is generally considered to provide superior stability in biological media compared to traditional maleimide linkers, thereby minimizing off-target effects and enhancing the therapeutic index of bioconjugates.
Data Presentation: A Comparative Overview of Linker Stability
The following tables summarize quantitative data on the stability of maleimide and click chemistry linkers under various conditions. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, data is compiled from multiple sources and experimental conditions may vary.
Table 1: Stability of Maleimide-Based Linkers
| Linker Type | Model System | Incubation Conditions | Stability Metric (% Intact or Half-life) | Reference(s) |
| Conventional N-Alkyl Maleimide | ADC in human plasma | 37°C, 7 days | ~50% intact conjugate | [1] |
| ADC in mouse serum | 37°C, 7 days | 33-65% intact conjugate | [2] | |
| THIOMAB conjugate (Fc-S396C) in human plasma | 37°C, 72 hours | ~20% intact conjugate | [3] | |
| THIOMAB conjugate (LC-V205C) in human plasma | 37°C, 72 hours | ~80% intact conjugate | [3] | |
| Stabilized N-Aryl Maleimide | Cysteine-linked ADC in thiol-containing buffer | 37°C, 7 days | >80% intact conjugate | [2] |
| Cysteine-linked ADC in mouse serum | 37°C, 7 days | >80% intact conjugate | ||
| Hydrolyzed Maleimide Adduct (SATE) | Various small molecule conjugates | pH 7.4, 37°C, in the presence of 5 mM GSSG | Half-lives of >2 years |
Table 2: Stability of Click Chemistry Linkers
| Linker Type | Model System | Incubation Conditions | Stability Metric (Half-life) | Reference(s) |
| DBCO (SPAAC Reagent) | Small molecule with GSH (5 mM) | pH 7.2 | ~71 minutes (reaction with GSH) | |
| BCN (SPAAC Reagent) | Small molecule with GSH (5 mM) | pH 7.2 | ~6 hours (reaction with GSH) | |
| Triazole Linkage (General) | General observation | Physiological conditions | Highly stable, generally considered non-cleavable in vivo |
Note: The data in Table 2 for DBCO and BCN reflects the stability of the reactive handle in the presence of a high concentration of a thiol, not the stability of the final triazole linkage. The triazole bond itself is exceptionally stable under physiological conditions.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in linker stability.
Caption: Competing pathways for a maleimide-thiol conjugate in vivo.
Caption: General workflow for comparing bioconjugate linker stability.
Experimental Protocols
Detailed methodologies for key experiments cited in the stability assessment of bioconjugate linkers are provided below.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of a bioconjugate and its rate of degradation in plasma.
Materials:
-
Purified bioconjugate (e.g., ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Immunoaffinity capture beads (e.g., Protein A/G) for ADCs
-
Appropriate buffers for sample preparation and LC-MS analysis
Procedure:
-
Sample Preparation: Spike the bioconjugate into pre-warmed plasma to a final concentration of, for example, 100 µg/mL. Prepare a control sample by spiking the bioconjugate into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample and immediately freeze at -80°C to halt any further reaction.
-
Sample Analysis (for ADCs):
-
Thaw the plasma aliquots on ice.
-
Perform immunoaffinity capture to isolate the ADC from the plasma matrix.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted sample by LC-MS to determine the intact mass and the drug-to-antibody ratio (DAR).
-
-
Data Analysis:
-
Deconvolute the mass spectra to identify peaks corresponding to the intact bioconjugate and any degradation products (e.g., deconjugated antibody).
-
Calculate the average DAR at each time point.
-
Plot the percentage of intact conjugate or the average DAR over time to determine the stability profile and calculate the half-life of the linker.
-
Protocol 2: Thiol-Maleimide Conjugation
Objective: To conjugate a maleimide-functionalized molecule to a thiol-containing biomolecule.
Materials:
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
Maleimide-functionalized molecule (e.g., drug-linker)
-
Conjugation buffer: PBS, pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching reagent (optional): Free thiol such as cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the conjugation buffer. If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the biomolecule solution at a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): Add a free thiol to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate to remove unreacted molecules using SEC or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation
Objective: To conjugate an azide-functionalized molecule to a cyclooctyne (e.g., DBCO)-functionalized molecule.
Materials:
-
Azide-functionalized biomolecule
-
Cyclooctyne-functionalized molecule
-
Reaction buffer: PBS, pH 7.4, or other suitable aqueous buffer.
-
Purification system: SEC or dialysis.
Procedure:
-
Reactant Preparation: Dissolve the azide- and cyclooctyne-functionalized molecules in the reaction buffer.
-
Conjugation Reaction: Mix the two solutions. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight depending on the concentration and reactivity of the reagents.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted starting materials.
Conclusion
The choice of linker technology has profound implications for the stability, efficacy, and safety of bioconjugates. While traditional maleimide linkers have been widely used, their inherent instability due to the retro-Michael reaction poses a significant challenge. Next-generation maleimides with enhanced stability offer an improvement, but the fundamental chemistry remains susceptible to thiol exchange.
Click chemistry, particularly SPAAC, provides a robust alternative, forming a highly stable triazole linkage that is resistant to cleavage in biological environments. For applications requiring high in vivo stability and a minimized risk of premature payload release, click chemistry linkers represent a superior choice. The selection of the optimal linker should be guided by a thorough evaluation of the specific application, the nature of the payload and biomolecule, and rigorous experimental validation of conjugate stability.
References
The Impact of Mal-amido-PEG9-amine on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical strategy to enhance their therapeutic properties. The choice of the PEGylation reagent, including the linker chemistry and PEG chain length, significantly influences the resulting conjugate's stability, bioactivity, and pharmacokinetics. This guide provides an objective comparison of Mal-amido-PEG9-amine, a thiol-reactive PEGylation reagent, with other alternatives, supported by experimental data.
Understanding this compound
This compound is a heterobifunctional linker. It contains a maleimide group that specifically reacts with free sulfhydryl groups on cysteine residues of a protein, forming a stable thioether bond. The other end has an amine group, which can be used for further conjugation, and a nine-unit polyethylene glycol (PEG9) chain. This PEG chain is hydrophilic and flexible, contributing to the improved solubility and stability of the modified protein.
The General Effects of PEGylation on Protein Function
PEGylation is a well-established technique to improve the therapeutic value of proteins. The covalent attachment of PEG chains can:
-
Increase Stability: PEGylation can enhance a protein's resistance to proteolytic degradation and improve its thermal stability.[1][2]
-
Prolong Circulation Time: The increased hydrodynamic size of the PEGylated protein reduces renal clearance, leading to a longer half-life in the bloodstream.[3][4]
-
Reduce Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing its potential to elicit an immune response.[5]
-
Improve Solubility: The hydrophilic nature of PEG can increase the solubility of proteins, which is particularly beneficial for those that are prone to aggregation.
However, a potential drawback of PEGylation is a decrease in the protein's biological activity. This is often due to the PEG chain sterically hindering the interaction of the protein with its substrate or receptor. The extent of this activity loss is dependent on the PEGylation site, the size of the PEG chain, and the linker chemistry used.
Comparison of Thiol-Reactive PEGylation Reagents
The maleimide group in this compound is one of the most common functionalities for targeting cysteine residues. However, its stability and reactivity profile should be compared with other thiol-reactive chemistries.
Data on Conjugate Stability
A significant concern with maleimide-based linkers is the potential for the thioether bond to undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the body. Research has focused on developing more stable alternatives.
| Linker Type | Protein | Experimental Condition | Incubation Time | % Intact Conjugate | Key Finding | Reference(s) |
| Maleimide-PEG | Hemoglobin | 1 mM Glutathione, 37°C | 7 days | < 70% | Susceptible to deconjugation in the presence of competing thiols. | |
| Mono-sulfone-PEG | Hemoglobin | 1 mM Glutathione, 37°C | 7 days | > 90% | Significantly more stable than the maleimide-PEG conjugate. | |
| Thiazine (from N-terminal Cys-maleimide reaction) | Peptide | In the presence of glutathione | Not specified | Not specified | Over 20 times less susceptible to glutathione adduct formation compared to a standard succinimidyl thioether linker. | |
| Vinyl-pyrimidine | Not specified | Human Serum | 8 days | ~100% | Demonstrates superior stability compared to maleimide conjugates. |
Qualitative Comparison of Thiol-Reactive Linkers
| Linker Chemistry | Reactivity | Stability of Conjugate | Notes |
| Maleimide | High and specific for thiols at pH 6.5-7.5. | Moderately stable; can undergo retro-Michael reaction. | Widely used due to high reactivity and commercial availability. |
| Mono-sulfone | Reactive with thiols. | More stable than maleimide-thiol adducts. | A promising alternative to maleimides for applications requiring high stability. |
| Iodoacetamide | Reacts with thiols to form a stable thioether bond. | Very stable. | Can have side reactions with other residues like tyrosine. |
| Vinylsulfone | Slower reaction rate compared to maleimides. | Forms a very stable thioether bond. | The slower reaction can be advantageous for process control. |
| Disulfide | Forms a disulfide bond with a free thiol. | Reversible; can be cleaved by reducing agents. | Useful for applications where payload release is desired. |
The Influence of PEG Chain Length on Protein Function
The "PEG9" in this compound denotes a chain of nine ethylene glycol units. The length of the PEG chain is a critical parameter that must be optimized for each specific protein.
| PEG Chain Length | Effect on Pharmacokinetics | Effect on Bioactivity | General Recommendation |
| Short (e.g., PEG2-PEG12) | Less impact on increasing circulation half-life. | Generally less steric hindrance, leading to better retention of biological activity. | Suitable for applications where high activity is crucial and a moderate increase in half-life is sufficient. |
| Medium (e.g., PEG12-PEG24) | Moderate increase in circulation half-life. | A balance between improved pharmacokinetics and potential loss of activity. | A common starting point for optimization. |
| Long (e.g., >PEG24) | Significant increase in circulation half-life. | Higher risk of steric hindrance and reduced biological activity. | Often used for small proteins and peptides to dramatically increase their size and circulation time. |
Experimental data shows that for antibody-drug conjugates (ADCs), linkers with 8, 12, and 24 PEG units resulted in higher tumor-to-plasma exposure and greater anti-tumor efficacy compared to those with 2 and 4 PEG units. Conversely, for some proteins, increasing the PEG molecular weight beyond a certain point (e.g., 4000 Da) does not lead to further changes in properties.
Experimental Protocols
General Protocol for Protein PEGylation with Maleimide-Activated PEG
This protocol provides a general guideline for conjugating a maleimide-PEG reagent, such as this compound, to a cysteine-containing protein.
1. Materials and Reagents:
-
Cysteine-containing protein
-
Maleimide-activated PEG reagent (e.g., this compound)
-
Conjugation buffer: Phosphate-buffered saline (PBS) or similar non-amine, thiol-free buffer, pH 6.5-7.5
-
Reducing agent (optional, for reducing disulfide bonds): e.g., TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching reagent: e.g., L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
2. Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, pre-treat the protein with a 2-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.
-
Remove the excess reducing agent by dialysis or using a desalting column.
3. PEGylation Reaction:
-
Dissolve the maleimide-PEG reagent in the conjugation buffer immediately before use.
-
Add the dissolved PEG reagent to the protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
4. Reaction Quenching:
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess maleimide-PEG.
-
Incubate for 15-30 minutes.
5. Purification:
-
Purify the PEGylated protein from excess PEG reagent and quenching reagent using size-exclusion chromatography (SEC) or extensive dialysis.
6. Characterization:
-
Analyze the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and HPLC.
-
Assess the biological activity of the PEGylated protein using a relevant functional assay and compare it to the unmodified protein.
Visualizing PEGylation Concepts
Caption: A generalized workflow for protein PEGylation using a maleimide-activated PEG reagent.
Caption: The potential effects of PEGylation on protein function and clearance.
Conclusion
This compound is a valuable tool for the site-specific PEGylation of proteins at cysteine residues. The maleimide chemistry allows for a relatively straightforward conjugation process. However, for applications requiring very high in vivo stability, the potential for retro-Michael addition should be considered, and more stable alternatives like mono-sulfone-PEG linkers may be advantageous. The PEG9 chain length offers a balance between improving the protein's physicochemical properties and retaining its biological activity, but the optimal PEG length must be determined empirically for each specific therapeutic protein. This guide provides a framework for researchers to make informed decisions when selecting a PEGylation strategy to optimize the performance of their protein-based therapeutics.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
A Comparative Guide to HPLC Methods for Analyzing Maleimide Conjugation Efficiency
The biopharmaceutical industry increasingly relies on maleimide-based conjugation to create targeted therapeutics like antibody-drug conjugates (ADCs). Ensuring the efficacy and safety of these complex biomolecules necessitates precise analytical techniques to determine conjugation efficiency. High-performance liquid chromatography (HPLC) stands out as a powerful and versatile tool for this purpose. This guide provides a comparative overview of the most common HPLC methods used to analyze maleimide conjugation efficiency, offering insights into their principles, performance, and ideal applications to aid researchers, scientists, and drug development professionals in their analytical strategy.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical and depends on the specific analytical needs, such as the requirement for preserving the native protein structure, the need for mass spectrometry compatibility, or the desired level of resolution between different conjugated species. The following table summarizes the key characteristics of the three primary HPLC methods employed for maleimide conjugation analysis: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size-Exclusion Chromatography (SEC).
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle | Separation based on the hydrophobicity of the native protein and its conjugates. | Separation based on the hydrophobicity of the denatured protein and its conjugates. | Separation based on the hydrodynamic volume (size) of the molecules. |
| Primary Application | Determination of drug-to-antibody ratio (DAR) distribution in ADCs.[1][2][3] | Analysis of conjugation efficiency, often after reduction of the conjugate to separate light and heavy chains.[4][5] Can also be used for intact ADC analysis. | Removal of unconjugated small molecules (e.g., maleimide reagents) from the conjugated protein. Analysis of aggregation. |
| Sample State | Native, non-denaturing conditions. | Denaturing conditions (organic solvents, low pH). | Native, non-denaturing conditions. |
| Resolution | High resolution of species with different drug loads (DAR). | High resolution, capable of separating positional isomers and different chain fragments. | Lower resolution for separating different conjugated species, primarily separates by size. |
| MS Compatibility | Typically not directly compatible due to high concentrations of non-volatile salts. | Generally compatible with MS, providing detailed structural information. | Can be compatible with MS, especially for analyzing intact conjugates and aggregates. |
| Typical Run Time | Moderate to long. | Moderate to long. | Short. |
| Advantages | - Preserves the native structure of the biomolecule. - Excellent for DAR determination. | - High resolving power. - MS compatibility allows for in-depth characterization. | - Simple and rapid method. - Effective for purification and aggregate analysis. |
| Limitations | - Incompatible with MS. - May not resolve positional isomers. | - Denaturing conditions can alter the protein structure. | - Limited resolution for different conjugation species. |
Experimental Workflows and Logical Relationships
The general workflow for analyzing maleimide conjugation efficiency using HPLC involves several key steps, from sample preparation to data analysis. The specific details of the workflow will vary depending on the chosen HPLC method.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Heterobifunctional Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comparative study of commonly used heterobifunctional crosslinkers, offering a side-by-side analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to support the reproducibility of these findings.
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules.[1] This targeted approach is invaluable for creating complex biomolecular architectures, minimizing the formation of unwanted homodimers or polymers that can occur with homobifunctional crosslinkers.[1] The choice of a heterobifunctional crosslinker is dictated by the functional groups available on the biomolecules to be conjugated, as well as the desired stability and solubility of the final product.[1]
This guide focuses on two of the most prevalent classes of heterobifunctional crosslinkers: those based on N-hydroxysuccinimide (NHS) ester and maleimide chemistry for amine-to-sulfhydryl conjugation, and those utilizing "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) and azide moieties.
Performance Comparison of Heterobifunctional Crosslinkers
The efficiency, stability, and overall performance of heterobifunctional crosslinkers are influenced by their chemical nature and the conditions under which they are used. The following tables summarize key quantitative data for representative crosslinkers from the NHS-maleimide and DBCO-azide classes.
| Crosslinker Type | Specific Crosslinker | Reactive Group 1 | Reactive Group 2 | Typical Conjugation Efficiency | Conjugate Stability (Half-life) | Key Advantages | Key Disadvantages |
| Amine-to-Sulfhydryl | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 70-85% | ~20-80 hours (can undergo retro-Michael reaction)[1][2] | Well-established chemistry, readily available. | Potential for maleimide hydrolysis at pH > 7.5, conjugate instability. |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS Ester | Maleimide | 75-90% | ~20-80 hours (can undergo retro-Michael reaction) | Water-soluble, reducing the need for organic solvents. | Potential for maleimide hydrolysis at pH > 7.5, conjugate instability. | |
| Click Chemistry (SPAAC) | DBCO-PEG4-NHS Ester | NHS Ester | DBCO (Dibenzocyclooctyne) | >95% | Highly stable triazole linkage. | High efficiency, bioorthogonal, stable conjugate. | Requires pre-functionalization with an azide, higher cost of reagents. |
Table 1: Comparative Performance of Selected Heterobifunctional Crosslinkers. This table provides a summary of the key performance indicators for commonly used amine-to-sulfhydryl and click chemistry crosslinkers. The data is compiled from various sources and represents typical outcomes under optimized conditions.
| Parameter | SMCC/Sulfo-SMCC | DBCO-Azide (SPAAC) |
| Reaction pH (NHS Ester) | 7.2-8.0 | 7.2-8.0 |
| Reaction pH (Maleimide) | 6.5-7.5 | N/A |
| Reaction pH (Click Reaction) | N/A | 4.0-8.5 |
| Reaction Temperature | 4-25°C | 4-37°C |
| Reaction Time (Step 1) | 30-60 minutes | 60 minutes |
| Reaction Time (Step 2) | 1-2 hours | 4-12 hours |
| Need for Catalyst | No | No (Copper-free) |
| Bioorthogonality | Moderate | High |
Table 2: Comparison of Reaction Conditions for Different Crosslinking Chemistries. This table outlines the typical reaction parameters for NHS-maleimide and DBCO-azide crosslinking strategies.
Experimental Protocols
To provide a practical framework for the comparison of these crosslinkers, detailed protocols for the conjugation of an antibody to a small molecule (amine-to-sulfhydryl chemistry) and an antibody to an oligonucleotide (click chemistry) are provided below.
Protocol 1: Antibody-Small Molecule Conjugation using SMCC
This protocol details a two-step process for conjugating a sulfhydryl-containing small molecule to an antibody.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.
Protocol 2: Antibody-Oligonucleotide Conjugation via Copper-Free Click Chemistry
This protocol outlines the conjugation of an azide-modified oligonucleotide to an antibody using a DBCO-NHS ester.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.4)
-
DBCO-PEG5-NHS Ester
-
Azide-modified oligonucleotide
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Antibody Activation with DBCO-PEG5-NHS Ester: a. Prepare a fresh 10 mM stock solution of DBCO-PEG5-NHS ester in anhydrous DMSO. b. Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%. c. Incubate for 2 hours at room temperature.
-
Removal of Excess Crosslinker: a. Remove excess, unreacted DBCO-PEG5-NHS ester using a centrifugal filter unit.
-
Copper-Free Click Reaction: a. Add a 2- to 4-fold molar excess of the azide-modified oligonucleotide to the DBCO-activated antibody. b. Incubate the reaction overnight at 4°C.
-
Purification: a. Purify the antibody-oligonucleotide conjugate using a centrifugal filter unit to remove the excess oligonucleotide.
Visualizing Bioconjugation Workflows
Diagrams are essential for visualizing the complex steps involved in bioconjugation. The following diagrams, generated using Graphviz, illustrate the experimental workflows and the chemical principles behind the described conjugation strategies.
Caption: Workflow for antibody-small molecule conjugation using SMCC.
Caption: Workflow for antibody-oligonucleotide conjugation via click chemistry.
References
Safety Operating Guide
Proper Disposal of Mal-amido-PEG9-amine: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Mal-amido-PEG9-amine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
This compound and its derivatives are recognized as potentially hazardous. For instance, Mal-amido-PEG9-NHBoc is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Similarly, Mal-amido-PEG9-acid is documented as being harmful if swallowed, in contact with skin, or inhaled[2]. Given these potential hazards, a cautious and systematic approach to disposal is imperative.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. Face protection may also be necessary. |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as special waste, handled by a licensed disposal company in accordance with local, national, and regional regulations[3].
Step 1: Containment and Collection
-
For Spills: In the event of a minor spill, promptly contain the material. Use an absorbent material such as sand, earth, or vermiculite to soak up the spill. The contained material should then be collected and placed into a suitable, clearly labeled container for waste disposal[3].
-
For Unused Product: Keep the product in its original, tightly sealed container to prevent accidental release[3].
Step 2: Labeling and Storage
Properly label the waste container with the full chemical name: "this compound". The sealed container should be stored in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.
Step 3: Professional Disposal
Contact a licensed waste disposal company to arrange for the collection and proper disposal of the chemical waste. Always consult with your local waste disposal authority to ensure full compliance with all relevant regulations.
Step 4: Packaging Disposal
Contaminated packaging should be disposed of in the same manner as the unused product. Ensure all safety labels are observed until the containers are professionally cleaned or destroyed.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
